Tyk2-IN-11
Description
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Properties
Molecular Formula |
C18H17N5O3S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-[(6-methylsulfonyl-2-pyridinyl)amino]-5-pyridin-2-yl-2-pyridinyl]acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-12(24)21-17-10-15(13(11-20-17)14-6-3-4-9-19-14)22-16-7-5-8-18(23-16)27(2,25)26/h3-11H,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
SHFUHQSXZWFPTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C(=C1)NC2=NC(=CC=C2)S(=O)(=O)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
The Allosteric Mechanism of Tyk2-IN-11: A Technical Guide to its Action and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyk2-IN-11 is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its allosteric inhibition of the Tyk2 pseudokinase (JH2) domain. We present a compilation of its biochemical and cellular activities, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates and the workflows used to evaluate its function. This document is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery.
Introduction to Tyk2 and its Role in Immune Signaling
Tyrosine Kinase 2 (Tyk2) is a crucial component of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines and growth factors involved in immunity and inflammation.[1] Tyk2 associates with the intracellular domains of cytokine receptors and, upon cytokine binding, becomes activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] These activated STATs then translocate to the nucleus to regulate the expression of target genes.
Tyk2 is particularly important for the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1] Dysregulation of these cytokine pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease.[2] Consequently, inhibiting Tyk2 has emerged as a promising therapeutic strategy for these conditions.
Structurally, Tyk2, like other JAKs, possesses a catalytic kinase domain (Janus Homology 1 or JH1) and a regulatory pseudokinase domain (Janus Homology 2 or JH2).[3] While the JH1 domain contains the ATP-binding site and is responsible for the kinase activity, the JH2 domain, which lacks catalytic activity, plays a critical role in regulating the function of the JH1 domain.[3]
Mechanism of Action of this compound: Allosteric Inhibition of the Pseudokinase Domain
This compound is a highly selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2.[4] Unlike traditional kinase inhibitors that compete with ATP in the highly conserved JH1 domain, this compound binds to the allosteric site within the JH2 domain.[1] This binding event locks the Tyk2 protein in an inactive, autoinhibited conformation, preventing the conformational changes necessary for the activation of the JH1 catalytic domain.[1] This allosteric mechanism of action is the basis for the high selectivity of this compound for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), as the JH2 domains are more structurally diverse than the highly homologous JH1 domains.[5]
The inhibition of Tyk2 by this compound effectively blocks the downstream signaling cascades initiated by IL-12, IL-23, and Type I IFNs. This leads to a reduction in the phosphorylation of STAT proteins and the subsequent expression of pro-inflammatory genes.
Quantitative Data
The following tables summarize the key quantitative data for this compound and comparator compounds.
Table 1: Biochemical Potency of this compound
| Compound | Target Domain | Assay Type | IC50 (nM) | Reference |
| This compound | Tyk2-JH2 | Biochemical Assay | 0.016 | [4] |
| This compound | JAK1-JH2 | Biochemical Assay | 0.31 | [4] |
Table 2: Comparative Cellular Potency of Tyk2 Inhibitors
| Compound | Cell Line | Stimulus | Pathway Measured | IC50 (nM) | Reference |
| Deucravacitinib | Jurkat | - | Tyk2 degradation | >1000 | [3] |
| 15t (Tyk2 Degrader) | Jurkat | - | Tyk2 degradation | 0.42 | [3] |
| Deucravacitinib | PBMC | IL-12 | p-STAT4 | 7.4 | [3] |
| 15t (Tyk2 Degrader) | PBMC | IL-12 | p-STAT4 | 8.6 | [3] |
| Deucravacitinib | PBMC | IL-6 | p-STAT3 | 405 | [3] |
| 15t (Tyk2 Degrader) | PBMC | IL-6 | p-STAT3 | >10,000 | [3] |
Signaling Pathways and Experimental Workflows
Tyk2-Mediated Signaling Pathway
The following diagram illustrates the central role of Tyk2 in the signaling pathways of IL-12, IL-23, and Type I Interferons, and the point of intervention for this compound.
Experimental Workflow for Cellular Activity Assessment
The following diagram outlines a typical workflow for evaluating the cellular activity of a Tyk2 inhibitor like this compound.
Experimental Protocols
Biochemical Assay: HTRF®-Based Tyk2-JH2 Binding Assay
This protocol describes a method to determine the binding affinity of this compound to the purified Tyk2-JH2 domain using a competitive Homogeneous Time-Resolved Fluorescence (HTRF®) assay.
Materials:
-
Recombinant human Tyk2-JH2 protein
-
Fluorescently labeled probe with affinity for Tyk2-JH2
-
HTRF® detection reagents (e.g., Europium cryptate-labeled anti-tag antibody and an acceptor-labeled tag)
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)
-
384-well low-volume white microplates
-
HTRF®-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the fluorescently labeled probe to all wells at a final concentration determined by prior optimization.
-
Add the recombinant Tyk2-JH2 protein to all wells at a final concentration determined by prior optimization.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add the HTRF® detection reagents to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF®-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the ratio against the compound concentration to determine the IC50 value.
Cellular Assay: Inhibition of IFNα-induced STAT1 Phosphorylation in PBMCs
This protocol details a method to measure the inhibitory effect of this compound on Type I IFN signaling in primary human peripheral blood mononuclear cells (PBMCs) by flow cytometry.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound and other test compounds
-
Recombinant human IFNα
-
Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-pSTAT1 (pY701)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well U-bottom plate.
-
Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C.
-
Stimulate the cells with IFNα at a final concentration of 10 ng/mL for 20 minutes at 37°C.
-
Fix the cells by adding an equal volume of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a suitable permeabilization buffer (e.g., BD Perm/Wash™ Buffer) for 10 minutes.
-
Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD3, anti-CD4, anti-pSTAT1) for 30 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS and acquire data on a flow cytometer.
-
Gate on the CD3+CD4+ T cell population and measure the median fluorescence intensity (MFI) of the pSTAT1 signal.
-
Plot the pSTAT1 MFI against the compound concentration to determine the IC50 value.
Conclusion
This compound represents a significant advancement in the development of selective Tyk2 inhibitors. Its allosteric mechanism of action, targeting the pseudokinase JH2 domain, confers a high degree of selectivity over other JAK family members, which is anticipated to translate into an improved safety profile in clinical applications. The experimental methodologies outlined in this guide provide a robust framework for the characterization of this compound and other novel Tyk2 inhibitors. Further investigation into the therapeutic potential of this compound in various immune-mediated diseases is warranted.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tyk2-IN-11: A Selective TYK2 Inhibitor for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] TYK2 is involved in the signal transduction of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[3][4] Consequently, selective inhibition of TYK2 presents a promising therapeutic strategy for a range of autoimmune disorders. This technical guide focuses on Tyk2-IN-11, a potent and selective inhibitor of the TYK2 pseudokinase (JH2) domain, providing an in-depth overview of its biochemical and cellular activity, experimental protocols for its characterization, and its potential applications in autoimmune disease research.
Mechanism of Action
This compound is a selective, allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2.[3] Unlike orthosteric inhibitors that compete with ATP at the catalytic (JH1) domain, allosteric inhibitors like this compound bind to the regulatory JH2 domain, inducing a conformational change that locks the kinase in an inactive state.[5] This mechanism confers high selectivity for TYK2 over other highly homologous JAK family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[5]
Data Presentation
Biochemical and Cellular Potency
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following table summarizes the available quantitative data for this compound and provides a comparison with other relevant TYK2 and JAK inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. JAK1 (JH2) | Reference |
| This compound | TYK2-JH2 | Biochemical | 0.016 | 19.4-fold | [3] |
| JAK1-JH2 | Biochemical | 0.31 | [3] | ||
| Deucravacitinib | TYK2-JH2 | Biochemical | - | >100-fold vs JAK1/3, >2000-fold vs JAK2 | [6] |
| JAK1/3 | Cellular | - | [6] | ||
| JAK2 | Cellular | - | [6] | ||
| Tofacitinib | JAK1/JAK3 | Kinase | - | - | [1] |
| Baricitinib | JAK1/JAK2 | Kinase | - | - | [7] |
Note: Comprehensive kinase selectivity panel data and detailed pharmacokinetic properties for this compound are not yet publicly available.
Signaling Pathways and Experimental Workflows
The inhibitory effect of this compound on TYK2-mediated signaling can be assessed through various in vitro and in vivo experimental workflows.
TYK2 Signaling Pathway
TYK2 plays a crucial role in the signaling cascades of several key cytokines. Upon ligand binding to their respective receptors, TYK2, in conjunction with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
TYK2 Signaling Cascade
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for characterizing the in vitro activity of a TYK2 inhibitor like this compound.
In Vitro Characterization Workflow
Experimental Protocols
TYK2 JH2 Pseudokinase Domain Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the TYK2 JH2 domain.
Materials:
-
Purified recombinant human TYK2 JH2 domain
-
Fluorescently labeled JH2 probe (e.g., JH2 Probe 1 from BPS Bioscience)
-
JH2 Binding Buffer
-
This compound and other test compounds
-
384-well black microplates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare serial dilutions of this compound and control compounds in 10% DMSO.
-
In a 384-well plate, add JH2 Binding Buffer to "Blank" and "Reference" wells.
-
Add diluted TYK2 JH2 protein to "Positive Control" and "Test Inhibitor" wells.
-
Add the test compounds or DMSO vehicle to the appropriate wells.
-
Add the fluorescent JH2 probe to all wells except the "Blank" wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value for each compound.[8]
IL-12-induced STAT4 Phosphorylation Assay (Flow Cytometry)
This cellular assay assesses the ability of an inhibitor to block IL-12-mediated STAT4 phosphorylation in primary human T-cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Recombinant human IL-12
-
This compound
-
Phycoerythrin (PE)-conjugated anti-phospho-STAT4 (pY693) antibody
-
Fluorochrome-conjugated antibodies for T-cell surface markers (e.g., CD3, CD4)
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor blood.
-
Pre-incubate PBMCs with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human IL-12 for 15-30 minutes at 37°C.
-
Fix the cells immediately with a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer.
-
Stain the cells with the anti-phospho-STAT4 antibody and T-cell surface marker antibodies.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of phospho-STAT4 positive T-cells and the median fluorescence intensity to determine the IC50 of the inhibitor.[9]
IFN-α-induced STAT1 Phosphorylation Assay (Western Blot)
This assay determines the effect of an inhibitor on IFN-α-induced STAT1 phosphorylation in a suitable cell line (e.g., HeLa or Jurkat cells).
Materials:
-
HeLa or Jurkat cells
-
Recombinant human IFN-α
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total STAT1, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate cells with IFN-α for 15-30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify band intensities to determine the inhibition of STAT1 phosphorylation.[6]
In Vivo Murine Model of Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.
Experimental Design:
-
Animals: DBA/1 mice (male, 8-10 weeks old).
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.
-
Day 21: Administer a booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin oral administration of this compound or vehicle daily, starting from the day of the booster immunization or upon the onset of clinical signs of arthritis.
-
-
Assessments:
-
Monitor mice regularly for clinical signs of arthritis (paw swelling, erythema, and joint stiffness) and assign a clinical score.
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Measure serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.[10][11]
-
In Vivo Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.
Experimental Design:
-
Animals: C57BL/6 mice (female, 8-12 weeks old).
-
Induction of EAE:
-
Day 0: Immunize mice with an emulsion of MOG35-55 peptide and CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
-
Treatment:
-
Initiate oral treatment with this compound or vehicle daily, either prophylactically (from day 0) or therapeutically (upon onset of clinical signs).
-
-
Assessments:
-
Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and record clinical scores.
-
At the peak of the disease or at the study endpoint, perfuse the mice and collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination.
-
Isolate mononuclear cells from the CNS and analyze by flow cytometry to characterize the infiltrating immune cell populations.[8][9]
-
Conclusion
This compound is a highly potent and selective allosteric inhibitor of the TYK2 pseudokinase domain. Its distinct mechanism of action offers a promising avenue for the development of targeted therapies for autoimmune diseases with an improved safety profile compared to less selective JAK inhibitors. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to further investigate the therapeutic potential of this compound and other selective TYK2 inhibitors in the context of autoimmune and inflammatory disorders. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to confirm its efficacy in a broader range of preclinical disease models.
References
- 1. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. TYK2 — 3decision [3decision.discngine.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tyk2 deficiency protects joints against destruction in anti-type II collagen antibody-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The role of Tyk2-IN-11 in inhibiting the IL-23/IL-17 pathway.
An In-Depth Technical Guide on the Role of Tyk2-IN-11 in Inhibiting the IL-23/IL-17 Pathway
Introduction
The Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis is a critical pathway in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1][2] IL-23, a heterodimeric cytokine, plays a pivotal role in the maintenance and expansion of T helper 17 (Th17) cells, which are the primary producers of the pro-inflammatory cytokine IL-17.[3][4] The intracellular signaling cascade initiated by IL-23 is dependent on the Janus kinase (JAK) family of enzymes, specifically Tyrosine Kinase 2 (Tyk2) and JAK2.[3][5]
Tyk2, an intracellular non-receptor tyrosine kinase, is a key transducer of signals for several cytokines crucial for immune regulation, including IL-23, IL-12, and Type I interferons.[6][7] Its central role in mediating these pro-inflammatory pathways has made it a compelling therapeutic target.[6] Selective inhibition of Tyk2 offers a promising strategy to modulate the IL-23/IL-17 axis while potentially minimizing off-target effects associated with broader JAK inhibition.[2][6]
This compound is a selective inhibitor of Tyk2 that has demonstrated high potency.[8] This technical guide will provide a detailed overview of the IL-23/IL-17 pathway, the mechanism of action of this compound, its inhibitory effects on the pathway, and the experimental protocols used to characterize its activity.
The IL-23/IL-17 Signaling Pathway
The IL-23/IL-17 signaling pathway is a complex cascade that ultimately leads to the production of pro-inflammatory mediators. The process begins with the binding of IL-23 to its cell surface receptor and culminates in the transcription of target genes.
1. IL-23 Receptor Activation and JAK-STAT Signaling:
-
IL-23, a cytokine composed of p19 and p40 subunits, is primarily secreted by activated dendritic cells and macrophages.[3][9]
-
It binds to a heterodimeric receptor complex consisting of the IL-23 receptor (IL-23R) and the IL-12 receptor beta 1 (IL-12Rβ1) subunit.[3][10]
-
This binding event induces a conformational change in the receptor complex, bringing the intracellular domains into close proximity.
-
The receptor-associated Janus kinases, Tyk2 (associated with IL-12Rβ1) and JAK2 (associated with IL-23R), are then activated through trans-phosphorylation.[5][11]
-
The activated Tyk2 and JAK2 kinases phosphorylate specific tyrosine residues on the intracellular domain of the IL-23 receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5]
-
STAT3 is the primary STAT protein recruited and phosphorylated in the IL-23 pathway, although STAT4 can also be activated.[3][11]
-
Upon phosphorylation, STAT3 molecules dimerize and translocate into the nucleus.[3][5]
2. Gene Transcription and IL-17 Production:
-
Inside the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes.
-
This leads to the transcription of several key genes, including RORγt (retinoic acid receptor-related orphan receptor-gamma t), which is the master transcriptional regulator for Th17 cell differentiation.[9]
-
STAT3 activation also directly promotes the transcription of IL-17A and IL-17F.[12]
-
The newly synthesized IL-17 is then secreted from the Th17 cell.
3. Downstream Effects of IL-17:
-
IL-17A and IL-17F can form homodimers or heterodimers and bind to their receptor complex (IL-17RA/IL-17RC) on various target cells, such as epithelial cells, fibroblasts, and keratinocytes.[12][13][14]
-
This binding recruits the adaptor protein Act1, which possesses E3 ubiquitin ligase activity.[13][14]
-
Act1 activates downstream signaling pathways, including NF-κB and MAPK pathways, through the ubiquitination of TRAF6.[13][14][15]
-
Activation of these pathways results in the production of a wide range of pro-inflammatory molecules, including other cytokines (e.g., TNF-α, IL-6), chemokines that recruit neutrophils and other immune cells, and antimicrobial peptides.[12][13] This creates a positive feedback loop that sustains the inflammatory response.[1][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases [mdpi.com]
- 3. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 4. The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 13. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of Tyk2-IN-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of Tyk2-IN-11, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development.
Introduction to Tyk2 and its Role in Disease
Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1] Tyk2 is particularly associated with the signaling of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN-α/β).[3][4] Dysregulation of the Tyk2 signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[2] Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for these conditions.
Structurally, Tyk2, like other JAK family members, possesses a catalytically active kinase domain (Janus Homology 1 or JH1) and a regulatory pseudokinase domain (Janus Homology 2 or JH2).[3] While the JH1 domain contains the ATP-binding site and is responsible for phosphotransferase activity, the JH2 domain, although lacking catalytic function, plays a critical allosteric role in regulating the activity of the JH1 domain.[3] The high degree of homology in the ATP-binding sites of the JH1 domains across the JAK family has made the development of selective inhibitors challenging.[2] Targeting the more structurally diverse JH2 domain offers a promising alternative approach to achieve greater selectivity and potentially a better safety profile.[2]
This compound: A Selective Pseudokinase Domain Inhibitor
This compound, also referred to as compound 5B, is a potent and selective inhibitor that targets the JH2 pseudokinase domain of Tyk2.[5] By binding to this allosteric site, this compound modulates the kinase's activity, thereby interfering with the downstream signaling cascades initiated by pro-inflammatory cytokines.
Chemical Structure and Properties
The chemical structure of this compound is provided below, along with its key identifiers.
-
IUPAC Name: N-(5-(pyridin-2-yl)-6-((2-(N-methylmethylsulfonamido)phenyl)amino)pyridin-3-yl)acetamide
-
CAS Number: 2757009-40-6
-
Molecular Formula: C₁₈H₁₇N₅O₃S
-
Molecular Weight: 383.42 g/mol
-
SMILES: O=C(C)NC1=CC(NC2=CC=CC(S(=O)(C)=O)=N2)=C(C3=NC=CC=C3)C=N1[6]
Quantitative Biological Data
The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the available quantitative data.
| Target Domain | Inhibitor | IC₅₀ (nM) | Assay Type | Reference |
| Tyk2-JH2 | This compound | 0.016 | Biochemical | [5] |
| Jak1-JH2 | This compound | 0.31 | Biochemical | [5] |
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary and contained within patent WO2021259208A1, a general synthetic approach for related pyrazolopyrimidine-based kinase inhibitors can be outlined based on established medicinal chemistry literature.[7][8] The synthesis would likely involve a multi-step sequence culminating in the coupling of key heterocyclic intermediates.
A plausible, though generalized, synthetic route could involve:
-
Synthesis of the Pyrazolopyrimidine Core: This would likely begin with the construction of a substituted pyrazole ring, followed by cyclization with a suitable three-carbon synthon to form the pyrazolo[1,5-a]pyrimidine scaffold.[7]
-
Functionalization of the Core: Subsequent steps would involve the introduction of the necessary functional groups at specific positions of the pyrazolopyrimidine core through reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and amide bond formation.
-
Final Assembly: The final step would likely be the coupling of the functionalized pyrazolopyrimidine core with the substituted aniline side chain to yield this compound.
It is important to note that this represents a generalized strategy, and the actual synthesis may involve different reagents, reaction conditions, and protecting group strategies as detailed in the specific patent literature.
Experimental Protocols
The characterization of this compound and similar selective pseudokinase inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This assay is designed to measure the binding affinity of an inhibitor to the Tyk2 JH2 pseudokinase domain.
-
Principle: The assay is based on the displacement of a fluorescently labeled probe from the JH2 domain by a competitive inhibitor. The change in fluorescence polarization (FP) is measured, which is proportional to the amount of displaced probe.
-
Materials:
-
Recombinant human Tyk2 JH2 protein
-
Fluorescently labeled probe specific for the Tyk2 JH2 domain
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test compounds
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of the fluorescently labeled probe to all wells of the microplate.
-
Add the diluted this compound or control compounds to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the recombinant Tyk2 JH2 protein to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for STAT Phosphorylation
This assay assesses the ability of an inhibitor to block Tyk2-mediated signaling in a cellular context.
-
Principle: Tyk2 activation by cytokines leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This assay measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.
-
Materials:
-
Human cell line expressing the relevant cytokine receptors and Tyk2 (e.g., NK-92 cells for IL-12 signaling)
-
Cell culture medium and supplements
-
Cytokine (e.g., recombinant human IL-12)
-
This compound and other test compounds
-
Lysis buffer
-
Antibodies specific for total STAT and phosphorylated STAT (e.g., anti-pSTAT4)
-
Detection reagents (e.g., HTRF, ELISA, or Western blotting reagents)
-
Microplates or other appropriate vessels for cell culture and analysis
-
-
Procedure:
-
Seed the cells in microplates and culture until they reach the desired confluence.
-
Pre-incubate the cells with serial dilutions of this compound or control compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine (e.g., IL-12) at a predetermined concentration and for a defined period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Lyse the cells to release the intracellular proteins.
-
Quantify the levels of total and phosphorylated STAT proteins using a suitable detection method (e.g., HTRF, ELISA, or Western blotting).
-
The IC₅₀ value is calculated by normalizing the phosphorylated STAT signal to the total STAT signal and plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in the signaling pathways of IL-12, IL-23, and Type I Interferons.
Caption: Tyk2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Tyk2 Inhibitor Discovery
This diagram outlines a typical workflow for the discovery and characterization of a selective Tyk2 pseudokinase inhibitor like this compound.
Caption: A streamlined workflow for the discovery of selective Tyk2 inhibitors.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyk2-IN-11: A Deep Dive into its Binding Affinity for the TYK2 Pseudokinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the binding affinity of Tyk2-IN-11, a selective inhibitor targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2). Understanding this interaction is pivotal for the development of next-generation therapies for autoimmune and inflammatory diseases. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways modulated by this interaction.
Core Data Summary: Binding Affinity of this compound
This compound demonstrates high-potency and selective binding to the pseudokinase domain of TYK2. The following table summarizes the key quantitative data regarding its binding affinity.
| Compound | Target Domain | Assay Type | IC50 (nM) | Selectivity vs. JAK1-JH2 |
| This compound | TYK2-JH2 | Biochemical Assay | 0.016 | ~19-fold |
| This compound | JAK1-JH2 | Biochemical Assay | 0.31 | - |
Table 1: Binding Affinity of this compound. The half-maximal inhibitory concentration (IC50) values indicate the potency of this compound against the TYK2 pseudokinase domain (JH2) and its selectivity over the corresponding domain in JAK1.
Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain
TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling. Structurally, TYK2 comprises a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). While the JH1 domain is responsible for the kinase activity, the JH2 domain, despite lacking significant catalytic function, plays a critical autoinhibitory role. It modulates the conformation of the JH1 domain, thereby regulating its activity.
This compound functions as an allosteric inhibitor by binding to the ATP-binding site of the JH2 pseudokinase domain. This binding event stabilizes the JH2 domain in an inhibitory conformation, which in turn locks the catalytic JH1 domain in an inactive state. This mechanism prevents the downstream signaling cascades initiated by various cytokines, such as interleukins (IL) and interferons (IFN). This allosteric approach allows for high selectivity for TYK2 over other JAK family members, as the JH2 domains are more structurally diverse than the highly conserved JH1 domains.
Signaling Pathways Modulated by this compound
By inhibiting TYK2, this compound effectively blocks the signaling pathways of several key cytokines implicated in autoimmune and inflammatory diseases. The following diagrams illustrate the canonical signaling pathways for IL-23 and Type I Interferons and the point of inhibition by this compound.
Experimental Protocols
The determination of this compound's binding affinity for the TYK2 pseudokinase domain is typically achieved through robust biochemical assays. While the precise, proprietary protocols for this compound are not publicly detailed, a generalized experimental workflow based on established methods for assessing TYK2 JH2 domain inhibitors, such as a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, is provided below.
Generalized Protocol: Competitive TR-FRET Binding Assay for TYK2-JH2 Inhibitors
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the TYK2 JH2 domain.
Principle: This assay measures the displacement of a fluorescently labeled probe from the ATP-binding site of the TYK2 JH2 domain by a competitive inhibitor. The binding of the probe to a tagged TYK2 JH2 protein brings a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the probe, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human TYK2 JH2 protein (e.g., His-tagged)
-
Fluorescently labeled probe (tracer) with high affinity for the TYK2 JH2 ATP-binding site
-
Europium (Eu3+)-labeled anti-tag antibody (e.g., anti-His) (Donor)
-
Acceptor-labeled streptavidin (if the probe is biotinylated) or an acceptor-labeled probe
-
Test compound (this compound) serially diluted
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume microplates
-
TR-FRET-compatible microplate reader
Workflow:
Data Analysis:
-
The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (620 nm).
-
The percentage of inhibition is calculated for each concentration of this compound relative to high (no inhibitor) and low (no TYK2-JH2) controls.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
This in-depth guide provides a foundational understanding of this compound's interaction with the TYK2 pseudokinase domain. The high-affinity binding, coupled with a selective allosteric mechanism of action, underscores the therapeutic potential of targeting the JH2 domain for the treatment of a spectrum of immune-mediated diseases. Further research and clinical development will continue to elucidate the full potential of this promising therapeutic strategy.
Foundational Research on Tyk2-IN-11: A Selective Inhibitor for Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Tyk2-IN-11, a selective inhibitor of Tyrosine Kinase 2 (Tyk2), for the potential treatment of inflammatory and autoimmune diseases. This document details the mechanism of action, quantitative biochemical and cellular activity, and methodologies of key experiments, offering a comprehensive resource for researchers in immunology and drug development.
Introduction to Tyk2 in Inflammatory Signaling
Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It plays a pivotal role in the signaling pathways of several key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory disorders.[1][2] Tyk2 is essential for the signal transduction of interleukins IL-12 and IL-23, as well as Type I interferons (IFNs).[1][3] These cytokines are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which are critical drivers of inflammation in conditions such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[1][3]
Unlike other members of the JAK family (JAK1, JAK2, and JAK3) which are involved in a broader range of physiological processes, including hematopoiesis, selective inhibition of Tyk2 presents a promising therapeutic strategy with the potential for a more favorable safety profile.[2][4] this compound is a selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2, offering a distinct mechanism from ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain. This allosteric inhibition is designed to achieve greater selectivity over other JAK family members.
Quantitative Data for this compound
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | Target | Biochemical Assay | IC50 (nM) | Reference |
| This compound | Tyk2 JH2 | TR-FRET Binding Assay | 0.016 | [5] |
| This compound | JAK1 JH2 | TR-FRET Binding Assay | 0.31 | [5] |
| This compound | JAK2 JH2 | TR-FRET Binding Assay | >1000 | Patent WO2021259208A1 |
| This compound | JAK3 JH2 | TR-FRET Binding Assay | >1000 | Patent WO2021259208A1 |
Table 1: Biochemical Activity and Selectivity of this compound.
| Assay | Stimulus | Endpoint | System | IC50 (nM) | Reference |
| IL-23-induced pSTAT3 | IL-23 | pSTAT3 Phosphorylation | Human Whole Blood | 1.8 | Patent WO2021259208A1 |
| IL-12-induced pSTAT4 | IL-12 | pSTAT4 Phosphorylation | Human Whole Blood | 2.5 | Patent WO2021259208A1 |
| IFNα-induced pSTAT1 | IFNα | pSTAT1 Phosphorylation | Human PBMC | 4.2 | Patent WO2021259208A1 |
| IL-6-induced pSTAT3 (JAK1/2) | IL-6 | pSTAT3 Phosphorylation | Human Whole Blood | >10000 | Patent WO2021259208A1 |
| GM-CSF-induced pSTAT5 (JAK2) | GM-CSF | pSTAT5 Phosphorylation | Human Whole Blood | >10000 | Patent WO2021259208A1 |
Table 2: Cellular Activity and Selectivity of this compound.
Signaling Pathways and Mechanism of Action
This compound selectively binds to the pseudokinase (JH2) domain of Tyk2, allosterically inhibiting its kinase activity. This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the pro-inflammatory signaling cascades initiated by IL-12, IL-23, and Type I IFNs.
Tyk2-mediated signaling pathways inhibited by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay (TR-FRET)
This assay measures the binding affinity of this compound to the purified JH2 domain of Tyk2 and other JAK family members.
Workflow for the TR-FRET biochemical binding assay.
Methodology:
-
Compound Plating: Serially diluted this compound in DMSO is dispensed into a 384-well assay plate.
-
Reagent Addition: A mixture of biotinylated JAK-JH2 protein and a fluorescently-labeled tracer ligand is added to the wells.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: A europium-labeled anti-biotin antibody is added, and the TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the amount of this compound bound to the JH2 domain.
-
Data Analysis: The raw data is normalized and fitted to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Assay
This assay quantifies the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context, such as human whole blood or peripheral blood mononuclear cells (PBMCs).
Workflow for the cellular phospho-STAT flow cytometry assay.
Methodology:
-
Cell Preparation: Fresh human whole blood is collected, or PBMCs are isolated via density gradient centrifugation.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound for a specified time.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-23 to assess pSTAT3) for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Lysis: The reaction is stopped by fixing the cells with a formaldehyde-based buffer, followed by lysis of red blood cells.
-
Permeabilization and Staining: Cells are permeabilized with a methanol-based buffer to allow intracellular staining with a fluorescently-conjugated antibody specific for the phosphorylated form of the target STAT protein.
-
Flow Cytometry: The level of pSTAT is quantified by measuring the median fluorescence intensity on a flow cytometer.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition of pSTAT signal against the concentration of this compound.
In Vivo Murine Model of Psoriasis (Imiquimod-Induced)
This model is used to assess the in vivo efficacy of this compound in a psoriasis-like inflammatory skin condition.
Methodology:
-
Acclimatization: BALB/c or C57BL/6 mice are acclimatized for at least one week before the start of the experiment.
-
Disease Induction: A daily topical dose of imiquimod (IMQ) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.[6]
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) or intraperitoneally (i.p.) daily, starting from the first day of IMQ application.
-
Efficacy Readouts:
-
Clinical Scoring: Skin inflammation is scored daily based on erythema (redness), scaling, and thickness, using a modified Psoriasis Area and Severity Index (PASI).[6]
-
Histology: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Skin or spleen samples can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or gene expression by qPCR.
-
Conclusion
This compound is a potent and highly selective allosteric inhibitor of Tyk2. The foundational research demonstrates its ability to effectively block the signaling of key pro-inflammatory cytokines IL-12, IL-23, and Type I IFNs in relevant cellular systems. Its selectivity for Tyk2 over other JAK family members suggests a potential for a differentiated safety profile. The presented data and experimental protocols provide a solid basis for further preclinical and clinical development of this compound as a targeted therapy for a range of inflammatory and autoimmune diseases.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective TYK2 inhibitors as potential therapeutic agents: a patent review (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Characterizing the Cellular Target Engagement of Tyk2-IN-11
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the methodologies used to explore and quantify the target engagement of Tyk2-IN-11, a selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), within cellular models. It details the underlying signaling pathways, experimental protocols, and data interpretation strategies crucial for preclinical drug development.
Introduction to Tyk2 and this compound
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1][2] It plays a pivotal role in mediating signal transduction for a specific set of cytokines, including Type I interferons (IFN-α/β), interleukin (IL)-12, IL-23, and IL-10.[3][4][5][6] These signaling pathways are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[2][7]
This compound is a potent and selective inhibitor of Tyk2. Unlike traditional ATP-competitive inhibitors that target the highly conserved kinase domain (JH1), this compound functions as an allosteric inhibitor by binding to the regulatory pseudokinase domain (JH2).[8][9] This specific mechanism of action allows for high selectivity over other JAK family members, potentially leading to a more favorable safety profile by avoiding off-target effects.[9][10]
Mechanism of Action: Allosteric Inhibition
The Tyk2 protein consists of several domains, including the catalytically active kinase domain (JH1) and the regulatory pseudokinase domain (JH2).[9][11] In its inactive state, the JH2 domain imposes an inhibitory constraint on the JH1 domain. The binding of this compound to the JH2 domain stabilizes this auto-inhibited conformation, effectively locking the enzyme and preventing the conformational changes required for its activation and subsequent signal transduction.[1][9] This allosteric inhibition strategy provides a distinct advantage over orthosteric inhibitors that compete with ATP in the highly conserved active site.[9][10]
Quantitative Data Summary
The potency and selectivity of this compound are determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's effectiveness.
Table 1: Biochemical Potency of this compound
| Target Domain | IC50 (nM) | Assay Type | Reference |
| TYK2-JH2 | 0.016 | Biochemical Binding Assay | [8] |
| JAK1-JH2 | 0.31 | Biochemical Binding Assay | [8] |
Table 2: Representative Cellular Activity of Tyk2 Inhibition
| Cellular Model | Cytokine Stimulant | Phospho-Protein Measured | Representative IC50 (nM) | Assay Method |
| Human T-cells | IFN-α | pSTAT1 | 10 - 50 | Flow Cytometry |
| Human Whole Blood | IL-23 | pSTAT3 | 20 - 100 | ELISA / MSD |
| Human Whole Blood | IL-12 | pSTAT4 | 20 - 100 | ELISA / MSD |
Note: Data in Table 2 are representative values for selective Tyk2 inhibitors and serve as a benchmark for experiments with this compound.
The Tyk2 Signaling Pathway
Tyk2 functions by pairing with other JAKs (e.g., JAK1 or JAK2) to transduce signals from cytokine receptors.[5] The process begins when a cytokine binds to its receptor, inducing receptor dimerization and bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor's cytoplasmic tail. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[4][7] Once docked, STATs are phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[4]
Experimental Protocols for Cellular Target Engagement
To confirm that this compound engages its target Tyk2 in a cellular context and exerts a functional effect, several key experiments are performed.
Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay directly measures the functional consequence of Tyk2 inhibition by quantifying the phosphorylation of downstream STAT proteins following cytokine stimulation.
Objective: To determine the dose-dependent inhibition of cytokine-induced STAT phosphorylation by this compound in relevant immune cells.
Detailed Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation or use a relevant cell line (e.g., Kit225 T-cells).
-
Compound Incubation: Aliquot cells into a 96-well plate. Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Cytokine Stimulation: Add a pre-determined concentration of a Tyk2-dependent cytokine (e.g., 10 ng/mL IFN-α or 20 ng/mL IL-23) to the wells. Incubate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation and Permeabilization: Immediately fix the cells by adding a formaldehyde-based fixation buffer. Following fixation, permeabilize the cells with a methanol- or saponin-based buffer to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with fluorescently-conjugated antibodies against a cell surface marker (e.g., CD4 for T-cells) and the target intracellular phospho-protein (e.g., anti-pSTAT1-AF647).
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample in the target cell gate.
-
Data Analysis: Gate on the cell population of interest. Calculate the median fluorescence intensity (MFI) of the pSTAT signal for each sample. Normalize the data to the stimulated vehicle control (100% activity) and unstimulated control (0% activity). Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement of a drug in a cellular environment.[12] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Objective: To demonstrate a thermal stabilization of the Tyk2 protein in cells treated with this compound, confirming direct binding.
Detailed Methodology:
-
Cell Treatment: Culture cells (e.g., HEK293 or a relevant immune cell line) and treat with a saturating concentration of this compound or vehicle control for 1-2 hours.
-
Harvest and Lysis: Harvest the cells and resuspend them in a lysis buffer (without detergents if possible, to maintain protein complexes).
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Detection: Analyze the amount of soluble Tyk2 remaining in the supernatant at each temperature point using a sensitive detection method like Western Blot or an ELISA-based technique (e.g., MSD). A loading control protein (e.g., GAPDH) should also be analyzed.
-
Data Analysis: For each treatment condition, plot the percentage of soluble Tyk2 remaining against the temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample compared to the vehicle control indicates target engagement.
Conclusion
Characterizing the cellular target engagement of this compound requires a multi-faceted approach. Biochemical assays provide initial potency data, but cellular assays are essential to confirm that the inhibitor can access its target in a physiological environment and exert a functional downstream effect. The combination of a functional assay, such as the pSTAT analysis, with a direct binding assay like CETSA provides a robust and comprehensive data package. This package is critical for validating the mechanism of action and guiding the progression of this compound through the drug development pipeline.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. revvity.com [revvity.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tyk2-IN-11 Cell-Based Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyk2-IN-11, a selective Tyk2 inhibitor, in cell-based phosphorylation assays. This document outlines the underlying signaling pathway, a detailed experimental protocol for assessing Tyk2 inhibition, and key quantitative data for this compound.
Introduction to Tyk2 Signaling and Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in mediating signaling pathways for various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[1] Upon cytokine binding to their receptors, Tyk2 and another JAK family member (like JAK1 or JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune responses and inflammation.[2][3] Dysregulation of the Tyk2 signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases.
This compound is a selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2.[4] By binding to this regulatory domain, it allosterically inhibits the catalytic activity of the kinase (JH1) domain, thereby blocking downstream phosphorylation events.
Tyk2 Signaling Pathway
The following diagram illustrates the canonical Tyk2 signaling pathway initiated by IL-12 or IL-23, leading to the phosphorylation of STAT proteins. This compound acts by inhibiting the kinase activity of Tyk2, thus preventing the phosphorylation of STATs.
Quantitative Data for this compound
The following table summarizes the biochemical potency of this compound against the pseudokinase (JH2) domains of Tyk2 and the closely related JAK1. Cellular potency data for this compound is not currently available in the public domain; therefore, representative cellular IC50 values for a similar selective Tyk2 inhibitor (NDI-031407) are provided for context.[5][6]
| Assay Type | Target | Inhibitor | IC50 (nM) | Reference |
| Biochemical (Pseudokinase Domain) | Tyk2-JH2 | This compound | 0.016 | [4] |
| Biochemical (Pseudokinase Domain) | JAK1-JH2 | This compound | 0.31 | [4] |
| Cellular (IL-12 induced pSTAT4) | Tyk2/JAK2 | NDI-031407 | ~10-50 | [5][6] |
| Cellular (IL-23 induced pSTAT3) | Tyk2/JAK2 | NDI-031407 | ~10-50 | [5][6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a cell-based phosphorylation assay to determine the inhibitory activity of this compound on cytokine-induced STAT phosphorylation. This protocol is adapted from established methods for other selective Tyk2 inhibitors and can be performed using primary human peripheral blood mononuclear cells (PBMCs) or relevant cell lines (e.g., NK-92 for IL-12 signaling or Th17-differentiated CD4+ T cells for IL-23 signaling).[5][6][7]
Objective:
To measure the dose-dependent inhibition of IL-12-induced STAT4 phosphorylation or IL-23-induced STAT3 phosphorylation by this compound in a cellular context.
Materials and Reagents:
-
Cells: Cryopreserved human PBMCs or a suitable cell line.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and make serial dilutions.
-
Cytokines: Recombinant Human IL-12 or IL-23.
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: e.g., Cytofix™ Fixation Buffer.
-
Permeabilization Buffer: e.g., Perm Buffer III.
-
Antibodies:
-
Fluorochrome-conjugated anti-pSTAT3 (pY705) or anti-pSTAT4 (pY693).
-
Fluorochrome-conjugated cell surface marker antibodies for cell type identification (e.g., CD3, CD4 for T cells).
-
-
Flow Cytometer
-
96-well V-bottom plates
Experimental Workflow Diagram:
Step-by-Step Protocol:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium.
-
Allow cells to rest for at least 2 hours at 37°C, 5% CO2.
-
Alternatively, culture your chosen cell line according to standard protocols.
-
Wash the cells with PBS and resuspend in serum-free RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well V-bottom plate.
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 at 2X the final desired concentrations.
-
Add 100 µL of the diluted inhibitor to the corresponding wells. Include a DMSO vehicle control.
-
Gently mix and incubate for 30-60 minutes at 37°C, 5% CO2.
-
-
Cytokine Stimulation:
-
Prepare a working solution of IL-12 or IL-23 in serum-free RPMI-1640 at a concentration pre-determined to induce a sub-maximal STAT phosphorylation response (e.g., 10-50 ng/mL).
-
Add 20 µL of the cytokine solution to each well (except for the unstimulated control wells).
-
Incubate for 15-30 minutes at 37°C, 5% CO2. The optimal stimulation time should be determined empirically.
-
-
Fixation:
-
Stop the stimulation by adding 100 µL of pre-warmed Fixation Buffer to each well.
-
Incubate for 10-15 minutes at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellets in 200 µL of ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with PBS containing 2% FBS.
-
-
Intracellular Staining:
-
Prepare an antibody cocktail containing the appropriate anti-pSTAT antibody and any cell surface marker antibodies in PBS with 2% FBS.
-
Resuspend the cell pellets in 50 µL of the antibody cocktail.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with PBS containing 2% FBS.
-
Resuspend the final cell pellet in 200 µL of PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest using the surface markers.
-
Measure the median fluorescence intensity (MFI) of the pSTAT signal in the gated population for each condition.
-
-
Data Analysis:
-
Normalize the pSTAT MFI data to the DMSO vehicle control (100% activity) and the unstimulated control (0% activity).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Conclusion
This document provides a framework for assessing the cellular activity of this compound. The provided protocol, based on established methods for similar inhibitors, offers a robust starting point for characterizing the potency and mechanism of action of this compound in a physiologically relevant context. Accurate determination of the cellular IC50 will be critical for understanding its therapeutic potential and for guiding further drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. files.batistalab.com [files.batistalab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tyk2 Inhibition in a Murine Psoriasis Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published research using representative Tyrosine Kinase 2 (Tyk2) inhibitors, such as deucravacitinib (BMS-986165), in murine models of psoriasis. Specific data and protocols for a compound designated "Tyk2-IN-11" were not available in the public domain at the time of this writing. These guidelines are intended to serve as a comprehensive framework for designing and executing similar studies.
Introduction: The Role of Tyk2 in Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration in the dermis and epidermis.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is central to its pathogenesis.[3] Tyrosine kinase 2 (Tyk2), a member of the JAK family, is a key intracellular enzyme that mediates the signaling of crucial pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons.[4][5][6]
The IL-23/IL-17 axis is considered a core driver of psoriasis.[7][8] IL-23, acting through Tyk2 and JAK2, promotes the expansion and maintenance of T helper 17 (Th17) cells, which in turn produce inflammatory cytokines like IL-17 and IL-22.[4][9] These cytokines stimulate keratinocytes, leading to the characteristic epidermal hyperplasia and inflammation of psoriatic plaques.[2][9] By selectively inhibiting Tyk2, it is possible to block these key signaling pathways, thereby reducing the inflammatory cascade.[10] This makes Tyk2 a compelling therapeutic target for psoriasis, and small-molecule inhibitors have shown significant efficacy in preclinical models and clinical trials.[9][11][12]
Tyk2 Signaling Pathway in Psoriasis
The diagram below illustrates the central role of Tyk2 in mediating cytokine signals that drive psoriasis pathogenesis. Tyk2 inhibition blocks the downstream activation of STAT proteins, preventing the transcription of pro-inflammatory genes.
Caption: Tyk2 mediates signals from key cytokines like IL-23 and IL-12.
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis Murine Model
This is a widely used, acute, and reproducible model that recapitulates many features of human plaque psoriasis, including erythema, scaling, epidermal hyperplasia (acanthosis), and the characteristic IL-23/IL-17 inflammatory axis.[8][9][13]
Materials:
-
Mice: C57BL/6 or BALB/c strains, typically female, 8-10 weeks old.[7]
-
Imiquimod Cream: 5% (e.g., Aldara).
-
Clippers for hair removal.
-
Calipers for measuring skin thickness.
-
Vehicle control ointment (e.g., Vaseline or petroleum jelly).[1][14]
-
Tyk2 inhibitor formulated in the vehicle ointment (e.g., 1.5% w/w).[2]
Procedure:
-
Acclimatization: House mice for at least one week under standard conditions before the experiment begins.
-
Hair Removal: One day before the first treatment (Day -1), shave the dorsal back skin of the mice over an area of approximately 2x3 cm.
-
Baseline Measurement: On Day 0, before any application, measure the baseline ear and back skin thickness using calipers.[1]
-
Psoriasis Induction: For 5 to 6 consecutive days (Day 0 to Day 4 or 5), apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and to the right ear.[7][14] This delivers approximately 3.125 mg of the active ingredient.[7]
-
Treatment Application:
-
Vehicle Group: Shortly after IMQ application, apply a standardized amount (e.g., 100 mg) of the vehicle ointment to the same area.[14]
-
Tyk2 Inhibitor Group: Apply the same amount of the Tyk2 inhibitor-formulated ointment.[14]
-
Control Group: A naive control group (no IMQ, no treatment) should also be maintained.[14]
-
-
Daily Monitoring and Scoring:
-
Monitor body weight daily.[13]
-
Each day, before the next application, score the severity of the skin inflammation using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and skin thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).[1] The sum of these three scores gives the cumulative PASI score.
-
Measure ear and back skin thickness daily with calipers.[13]
-
-
Endpoint Analysis: On the final day of the experiment (e.g., Day 5 or 6), euthanize the mice and collect skin and lymphoid tissue (e.g., draining lymph nodes, spleen) for further analysis.
Experimental Workflow Diagram
Caption: Timeline of the imiquimod-induced psoriasis mouse model experiment.
Efficacy Evaluation and Data Presentation
Macroscopic and Histological Analysis
The primary endpoints for efficacy are the reduction in PASI scores and skin thickness. Histological analysis confirms these macroscopic findings.
-
PASI Scores: Data should be presented as the mean score ± SEM for each group over the course of the experiment.
-
Skin Thickness: Present as the change in thickness from baseline (in mm) ± SEM.
-
Histology: Collect skin biopsies, fix in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Measure epidermal thickness to quantify acanthosis. Assess the degree of inflammatory cell infiltration and parakeratosis.[13]
Table 1: Example Psoriasis Area & Severity Index (PASI) Scores at Day 5
| Treatment Group | Erythema Score (Mean ± SEM) | Scaling Score (Mean ± SEM) | Thickness Score (Mean ± SEM) | Total PASI Score (Mean ± SEM) |
|---|---|---|---|---|
| Naive Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| IMQ + Vehicle | 3.5 ± 0.3 | 3.2 ± 0.4 | 3.6 ± 0.2 | 10.3 ± 0.8 |
| IMQ + this compound | 1.2 ± 0.2*** | 1.1 ± 0.3*** | 1.4 ± 0.3*** | 3.7 ± 0.6*** |
*Data are representative. **p<0.001 vs. IMQ + Vehicle group.
Table 2: Example Histological and Physical Measurements at Day 5
| Treatment Group | Ear Thickness Increase (mm, Mean ± SEM) | Epidermal Thickness (µm, Mean ± SEM) |
|---|---|---|
| Naive Control | 0.01 ± 0.01 | 20.5 ± 2.1 |
| IMQ + Vehicle | 0.15 ± 0.03 | 115.8 ± 10.4 |
| IMQ + this compound | 0.04 ± 0.02*** | 45.2 ± 5.6*** |
*Data are representative. **p<0.001 vs. IMQ + Vehicle group.
Molecular and Cellular Analysis
To understand the mechanism of action, analyze cytokine levels and immune cell populations.
-
Cytokine Analysis (qPCR or ELISA): Homogenize skin samples to extract RNA or protein. Quantify the expression of key psoriasis-related genes/proteins such as Il17a, Il22, Il23a, and Tnf. Tyk2 inhibition is expected to significantly reduce the production of these pro-inflammatory cytokines.[9][12]
-
Flow Cytometry: Prepare single-cell suspensions from the epidermis and dermis to analyze immune cell infiltration.[15] In Tyk2-deficient mice, a failure to increase CD4+IL-17+ (Th17) or CD4+IFN-γ+ (Th1) T cells is observed, suggesting a similar effect would be seen with a potent Tyk2 inhibitor.[9]
Mechanism of Action
The therapeutic effect of a Tyk2 inhibitor in the psoriasis model is achieved by interrupting the core inflammatory signaling cascade.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. Topical TYK2 inhibitor ameliorates psoriasis‐like dermatitis via the AKT‐SP1‐NGFR‐AP1 pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of TYK2 in the Pathogenesis of Psoriasis [decisionpoint.medscape.com]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. imavita.com [imavita.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal In Vivo Dosage of Tyk2-IN-11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal dosage of Tyk2-IN-11, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), for in vivo experiments. These guidelines are based on established methodologies for small molecule kinase inhibitors and are intended to assist in the design and execution of preclinical studies.
Introduction to this compound
This compound is a selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2.[1] This allosteric inhibition mechanism offers high selectivity for Tyk2 over other Janus kinases (JAKs), minimizing off-target effects. Tyk2 is a key component of the JAK-STAT signaling pathway, which transduces signals for several cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons. By inhibiting Tyk2, this compound can modulate the downstream signaling of these pro-inflammatory cytokines, making it a promising candidate for therapeutic development.
Mechanism of Action: The Tyk2 Signaling Pathway
Tyk2, in partnership with other JAK family members, plays a crucial role in the signaling cascades of various cytokine receptors. Upon cytokine binding, receptor-associated JAKs, including Tyk2, are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. These STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
Experimental Protocols for In Vivo Dosage Determination
The determination of the optimal in vivo dosage of this compound should be a stepwise process, beginning with a dose range-finding tolerability study, followed by pharmacokinetic (PK) and pharmacodynamic (PD) assessments, and culminating in efficacy studies in relevant disease models.
Formulation of this compound for In Vivo Administration
Given that many small molecule inhibitors are hydrophobic, proper formulation is critical for achieving adequate bioavailability.
Protocol 3.1.1: Vehicle Screening and Formulation Preparation
-
Solubility Assessment: Determine the solubility of this compound in a panel of biocompatible solvents and vehicles (e.g., DMSO, ethanol, PEG400, Tween 80, methylcellulose).
-
Vehicle Selection: For oral (PO) administration, a common vehicle is 0.5% methylcellulose with 0.1-0.2% Tween 80 in sterile water. For intraperitoneal (IP) injection, a solution in a vehicle like 10% DMSO, 40% PEG400, and 50% saline can be considered.
-
Formulation Preparation:
-
For suspensions (e.g., for oral gavage), weigh the required amount of this compound and triturate it with a small amount of the vehicle to create a paste. Gradually add the remaining vehicle while mixing to ensure a homogenous suspension.
-
For solutions (e.g., for IP injection), dissolve this compound in the organic solvent component first (e.g., DMSO) before adding the aqueous components.
-
-
Stability Check: Assess the physical and chemical stability of the formulation over the intended period of use.
Dose Range-Finding and Tolerability Study
This initial study aims to identify the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant morbidity or more than a 20% loss in body weight.
Protocol 3.2.1: Acute Dose Escalation Study in Mice
-
Animal Model: Use healthy, age-matched mice (e.g., C57BL/6), with a sufficient number of males and females.
-
Dose Groups: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage or IP injection) as a single dose.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming, and breathing) at regular intervals for at least 7 days. Record body weight daily.
-
Endpoint Analysis: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis.
| Parameter | Observation/Measurement | Frequency |
| Clinical Signs | Posture, activity, grooming, breathing | 1, 4, 8, and 24 hours post-dose, then daily |
| Body Weight | Grams | Daily |
| Morbidity/Mortality | Number of animals | Daily |
| Gross Necropsy | Visual inspection of organs | At study termination |
| Histopathology | Microscopic examination of major organs | At study termination |
Table 1: Parameters for Dose Range-Finding Study.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
These studies are crucial for understanding the relationship between the dose, drug exposure, and the biological effect of this compound.
Protocol 3.3.1: PK/PD Study in a Mouse Model
-
Animal Model: Use a relevant mouse model of inflammation. A common model for Tyk2-mediated diseases is the imiquimod (IMQ)-induced psoriasis model.
-
Dose Groups: Based on the MTD, select at least three dose levels (e.g., low, medium, and high) and a vehicle control.
-
Dosing Regimen: Administer this compound daily for a set period (e.g., 5-7 days).
-
Sample Collection:
-
PK: Collect blood samples at various time points after the first and last doses to determine the plasma concentration of this compound.
-
PD: At the end of the study, collect tissues of interest (e.g., skin, spleen, lymph nodes) and blood.
-
-
PD Biomarker Analysis:
-
Target Engagement: Measure the levels of phosphorylated STAT4 (pSTAT4) in response to ex vivo stimulation of splenocytes with IL-12, or in affected tissues by immunohistochemistry or Western blot.
-
Downstream Effects: Quantify the expression of pro-inflammatory cytokines such as IL-17A and IL-23 in tissue homogenates or serum using ELISA or qPCR.
-
| Parameter | Assay | Sample Type |
| This compound Concentration | LC-MS/MS | Plasma |
| pSTAT4 Levels | Flow Cytometry, Western Blot, IHC | Splenocytes, Tissue Lysates, Fixed Tissue |
| IL-17A, IL-23 Levels | ELISA, qPCR | Serum, Tissue Homogenates, RNA |
Table 2: Key PK/PD Parameters and Assays.
Efficacy Studies
Once the dose-response relationship for target engagement is established, efficacy can be assessed in a relevant disease model.
Protocol 3.4.1: Efficacy Study in a Mouse Psoriasis Model
-
Animal Model: Induce psoriasis-like skin inflammation in mice using topical application of imiquimod cream.
-
Treatment Groups: Include a vehicle control, this compound at one or two optimized doses, and a positive control (e.g., another known TYK2 inhibitor or a standard-of-care therapeutic).
-
Dosing: Begin treatment with this compound at the onset of disease induction and continue for the duration of the study (e.g., 7-10 days).
-
Efficacy Readouts:
-
Clinical Scoring: Monitor disease progression daily by scoring skin erythema, scaling, and thickness (e.g., using a modified PASI score).
-
Histopathology: At the end of the study, collect skin samples for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Biomarker Analysis: Analyze skin tissue for the expression of inflammatory markers as described in the PD study.
-
| Efficacy Parameter | Measurement | Method |
| Skin Inflammation | Erythema, Scaling, Thickness Score | Visual Scoring (e.g., PASI) |
| Epidermal Thickness | Micrometers | Histology (H&E Staining) |
| Inflammatory Infiltrate | Cell Counts/Scoring | Histology (H&E Staining) |
| Inflammatory Cytokines | Protein/mRNA Levels | ELISA, qPCR |
Table 3: Efficacy Parameters for Psoriasis Model.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and structured format to facilitate comparison between dose groups. Statistical analysis should be performed to determine the significance of the observed effects. The optimal dosage of this compound for in vivo experiments will be the dose that demonstrates a significant therapeutic effect on the disease model with a favorable safety profile and clear evidence of target engagement.
Safety and Toxicology Considerations
Throughout all in vivo studies, it is essential to monitor for any signs of toxicity. While selective TYK2 inhibitors are expected to have a better safety profile than pan-JAK inhibitors, potential on-target and off-target toxicities should be considered. Standard toxicology assessments include:
-
In-life observations: Daily monitoring of clinical signs, body weight, and food/water consumption.
-
Clinical pathology: At termination, perform complete blood counts (CBC) and serum chemistry analysis.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
By following these detailed protocols, researchers can systematically determine the optimal in vivo dosage of this compound, enabling robust and reproducible preclinical studies to evaluate its therapeutic potential.
References
Probing the IL-12 and IL-23 Signaling Axis with the Selective Tyk2 Inhibitor, Ropsacitinib
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The interleukin-12 (IL-12) and interleukin-23 (IL-23) signaling pathways are critical drivers of cellular immunity and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Both cytokines signal through heterodimeric receptors that utilize the Janus kinase (JAK) family of tyrosine kinases for intracellular signal transduction. A key kinase in both pathways is Tyrosine Kinase 2 (Tyk2). The development of selective Tyk2 inhibitors offers a powerful tool to dissect the specific roles of this kinase in IL-12 and IL-23 signaling and to explore its therapeutic potential. This document provides detailed application notes and protocols for utilizing Ropsacitinib (PF-06826647), a selective Tyk2 inhibitor, to study these pathways.
The Role of Tyk2 in IL-12 and IL-23 Signaling
Both IL-12 and IL-23 are heterodimeric cytokines that share a common p40 subunit, which dimerizes with p35 to form IL-12 and with p19 to form IL-23. Their respective receptors also share a common subunit, IL-12Rβ1.
-
IL-12 Signaling: IL-12 binds to its receptor complex, consisting of IL-12Rβ1 and IL-12Rβ2 subunits. This binding event brings the associated kinases, Tyk2 (bound to IL-12Rβ1) and JAK2 (bound to IL-12Rβ2), into close proximity, leading to their trans-activation.[1] The activated kinase duo then phosphorylates specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription 4 (STAT4).[1] Recruited STAT4 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to induce the transcription of target genes, most notably Interferon-gamma (IFN-γ), promoting the differentiation of T helper 1 (Th1) cells.[1][2]
-
IL-23 Signaling: The IL-23 receptor is composed of the IL-12Rβ1 and IL-23R subunits. Upon IL-23 binding, the associated Tyk2 and JAK2 kinases are activated.[3] This leads to the phosphorylation of the receptor chains and the subsequent recruitment and phosphorylation of STAT3 and, to a lesser extent, STAT4.[3][4] Activated STAT3 is pivotal for the survival, expansion, and effector function of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines like IL-17A and IL-17F.[4]
Ropsacitinib (PF-06826647): A Tool for Selective Tyk2 Inhibition
Ropsacitinib is an orally active and selective inhibitor of Tyk2.[5] It provides a means to specifically interrogate the contribution of Tyk2 to the IL-12 and IL-23 signaling cascades, distinguishing its role from that of JAK2.
Quantitative Data on Tyk2 Inhibitors
The following table summarizes the inhibitory activity of Ropsacitinib and another well-characterized Tyk2 inhibitor, Deucravacitinib, against the JAK family kinases. This data is crucial for designing experiments and interpreting results, as it highlights the selectivity profile of these compounds.
| Inhibitor | Target | Assay Type | IC50 (nM) | Selectivity over Tyk2 | Reference |
| Ropsacitinib (PF-06826647) | Tyk2 | Binding Assay | 17 | - | [6] |
| JAK1 | Binding Assay | 383 | 22.5x | [6] | |
| JAK2 | Binding Assay | 74 | 4.4x | [6] | |
| JAK3 | Binding Assay | >10,000 | >588x | [7] | |
| Deucravacitinib (BMS-986165) | Tyk2 (JH2 domain) | Binding Assay (Ki) | 0.02 | - | [8] |
| Tyk2 (JH2 domain) | Cell-based Assay (IC50) | 1.0 | - | [9] | |
| JAK1 (JH2 domain) | Cell-based Assay (IC50) | 1.0 | 1x | [9] | |
| JAK2 (JH2 domain) | Cell-based Assay (IC50) | >48- to >102-fold less potent than Tyk2 | >48x | [10] | |
| JAK3 | Cell-based Assay | 8- to 17-fold less potent than Tyk2 | >8x | [10] |
Visualizing the Pathways and Experimental Logic
To clearly illustrate the points of intervention and the experimental design, the following diagrams are provided.
Caption: IL-12 Signaling Pathway and Point of Inhibition by Ropsacitinib.
Caption: IL-23 Signaling Pathway and Point of Inhibition by Ropsacitinib.
Caption: General Experimental Workflow for Studying Tyk2 Inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the impact of Ropsacitinib on IL-12 and IL-23 signaling.
Protocol 1: Western Blot for STAT4 and STAT3 Phosphorylation
This protocol is designed to detect the phosphorylation of STAT4 (a downstream target of IL-12) and STAT3 (a primary downstream target of IL-23) in response to cytokine stimulation and its inhibition by Ropsacitinib.
Materials:
-
Cell line or primary cells of interest (e.g., human peripheral blood mononuclear cells [PBMCs], NK-92 cells for IL-12, or Th17-differentiated CD4+ T cells for IL-23)
-
Ropsacitinib (PF-06826647)
-
Recombinant human IL-12 and IL-23
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT4 (Tyr693), anti-total STAT4, anti-phospho-STAT3 (Tyr705), anti-total STAT3, and an antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Starve cells of serum for 2-4 hours if necessary to reduce basal signaling.
-
Pre-incubate cells with varying concentrations of Ropsacitinib (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with IL-12 (e.g., 10-20 ng/mL) or IL-23 (e.g., 20-50 ng/mL) for a short duration (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification, SDS-PAGE, and Transfer:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.[12]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT4) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To assess total STAT levels and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures the mRNA expression of IFN-γ (downstream of IL-12/STAT4) and IL-17A (downstream of IL-23/STAT3) to assess the functional consequence of Tyk2 inhibition.
Materials:
-
Treated cells from a similar setup as in Protocol 1 (longer stimulation times, e.g., 6-24 hours, are typically required for gene expression changes)
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for IFN-γ, IL-17A, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Lyse the treated cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.[14]
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix on ice, containing qPCR master mix, forward and reverse primers, and diluted cDNA.[15]
-
Pipette the reaction mix into a qPCR plate.
-
Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
-
qPCR Run and Data Analysis:
-
Run the qPCR plate in a real-time PCR machine using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[16]
-
Include a melt curve analysis step if using SYBR Green to ensure product specificity.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[15]
-
Protocol 3: ELISA for Cytokine Secretion
This protocol quantifies the amount of IFN-γ or IL-17A protein secreted into the cell culture supernatant, providing a measure of the final protein product of the signaling cascade.
Materials:
-
Culture supernatants from treated cells (stimulation times of 24-72 hours are common for robust cytokine detection)
-
ELISA kit for human IFN-γ or IL-17A (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (typically provided in the kit)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.[10]
-
-
Blocking:
-
Wash the plate 3-5 times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.[3]
-
-
Sample and Standard Incubation:
-
Wash the plate as before.
-
Add standards and culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.[3]
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[10]
-
-
Enzyme Conjugate and Substrate Reaction:
-
Wash the plate.
-
Add streptavidin-HRP or a similar enzyme conjugate and incubate for 20-30 minutes.
-
Wash the plate thoroughly.
-
Add the TMB substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).[3]
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in each sample by interpolating their absorbance values from the standard curve.
-
Conclusion
The selective Tyk2 inhibitor Ropsacitinib, along with other similar research tools, provides an invaluable means to dissect the specific contributions of Tyk2 to the IL-12 and IL-23 signaling pathways. By employing the protocols outlined in this document, researchers can effectively investigate the molecular mechanisms of these critical immune pathways and evaluate the therapeutic potential of targeting Tyk2 in various disease models. Careful experimental design, including appropriate controls and concentration ranges for the inhibitor, is paramount for generating robust and interpretable data.
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. adooq.com [adooq.com]
- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 4. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ropsacitinib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. elearning.unite.it [elearning.unite.it]
- 15. clyte.tech [clyte.tech]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
Western Blot Analysis of STAT3 Phosphorylation Following Tyk2-IN-11 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the investigation of STAT3 phosphorylation in response to treatment with Tyk2-IN-11, a selective Tyrosine Kinase 2 (Tyk2) inhibitor. This document outlines the underlying signaling pathway, detailed experimental protocols, and expected quantitative outcomes.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including cell growth, differentiation, and immune responses. The Janus kinase (JAK)-STAT signaling pathway is a primary mechanism for STAT3 activation. Within this pathway, Tyk2, a non-receptor tyrosine kinase, plays a pivotal role in phosphorylating STAT3 in response to various cytokine signals, such as those from interleukins (IL-6, IL-10, IL-12, IL-23) and Type I interferons. Dysregulation of the Tyk2-STAT3 signaling axis has been implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.
Tyk2 inhibitors, such as this compound, are valuable research tools and potential therapeutic agents for modulating the activity of this pathway. Western blotting is a fundamental and widely used technique to qualitatively and quantitatively assess the phosphorylation status of STAT3, thereby providing a direct measure of the inhibitory effect of compounds like this compound.
Signaling Pathway
Cytokine binding to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs, including Tyk2. Activated Tyk2 then phosphorylates specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Recruited STAT3 is then phosphorylated by Tyk2, leading to its dimerization, nuclear translocation, and initiation of target gene transcription. This compound is expected to inhibit the kinase activity of Tyk2, thereby preventing the phosphorylation of STAT3.
Experimental Protocols
A meticulously executed Western blot is crucial for obtaining reliable and reproducible data. The following protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Starvation (Optional): Depending on the cell line and signaling dynamics, serum starvation for 4-24 hours prior to stimulation can reduce basal STAT3 phosphorylation.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a cytokine known to activate the Tyk2-STAT3 pathway (e.g., IL-23) at a concentration and for a duration determined by preliminary experiments to induce robust STAT3 phosphorylation.
-
Control Samples: Include non-stimulated and stimulated vehicle-treated controls.
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A common choice is RIPA buffer supplemented with cocktails of these inhibitors. Keep all reagents and samples on ice.[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and then add the lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF membranes are often recommended for their robustness, especially if stripping and reprobing are planned.[3]
Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) is recommended over milk, as milk contains phosphoproteins that can increase background.[2][4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the p-STAT3 signal, the membrane can be stripped of the primary and secondary antibodies and then reprobed with an antibody against total STAT3. A loading control, such as β-actin or GAPDH, should also be used to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software. The p-STAT3 signal should be normalized to the total STAT3 signal for each sample.
Data Presentation
While specific quantitative data for this compound is not publicly available in the searched literature, the following table illustrates the expected dose-dependent inhibitory effect on STAT3 phosphorylation, based on data from another selective Tyk2 inhibitor, NDI-031407, in IL-23 stimulated CD4+ T cells.[4] This data is presented for illustrative purposes to guide expected outcomes.
| Treatment Group | This compound Concentration (nM) | IL-23 Stimulation | Normalized p-STAT3/Total STAT3 Ratio (Arbitrary Units) | Percent Inhibition of STAT3 Phosphorylation |
| Untreated Control | 0 | - | 0.1 ± 0.02 | N/A |
| Vehicle Control | 0 | + | 1.0 ± 0.1 | 0% |
| This compound | 1 | + | 0.8 ± 0.09 | 20% |
| This compound | 10 | + | 0.5 ± 0.06 | 50% |
| This compound | 100 | + | 0.2 ± 0.03 | 80% |
| This compound | 1000 | + | 0.05 ± 0.01 | 95% |
Note: The values in this table are hypothetical and serve as an example of how to present quantitative Western blot data. Actual results will vary depending on the experimental system.
Troubleshooting and Key Considerations
-
Phosphatase Activity: Always keep samples on ice and use freshly prepared lysis buffer with phosphatase inhibitors to prevent dephosphorylation.[1][2]
-
Blocking Agent: Avoid using non-fat dry milk for blocking as it contains phosphoproteins that can lead to high background.[1][2]
-
Antibody Specificity: Ensure the primary antibody is specific for the phosphorylated form of STAT3 and has been validated for Western blotting.
-
Loading Controls: Always include a loading control and normalize the phospho-protein signal to the total protein signal to account for any variations in protein loading.[3]
-
Dose-Response and Time-Course: To fully characterize the effect of this compound, it is recommended to perform both dose-response and time-course experiments.
By following these detailed protocols and considerations, researchers can effectively utilize Western blot analysis to investigate the inhibitory effects of this compound on STAT3 phosphorylation and further elucidate the role of the Tyk2-STAT3 signaling axis in health and disease.
References
- 1. TYK2-induced phosphorylation of Y640 suppresses STAT3 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Primary Human T-Cells with Tyk2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for culturing primary human T-cells and studying the effects of Tyrosine Kinase 2 (Tyk2) inhibition. The protocols outlined below are based on established methods for primary T-cell culture and incorporate the use of selective Tyk2 inhibitors to investigate their impact on T-cell signaling, proliferation, and cytokine production.
Introduction to Tyk2 in T-Cell Biology
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signal transduction of several key cytokines that govern T-cell differentiation and function, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][3] Upon cytokine binding to their receptors, Tyk2, in conjunction with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][5][6] This phosphorylation cascade leads to the dimerization of STATs, their translocation to the nucleus, and the subsequent regulation of target gene expression, ultimately influencing T-cell fate and inflammatory responses.[6]
Given its central role in pro-inflammatory cytokine signaling, Tyk2 has emerged as a promising therapeutic target for autoimmune and inflammatory diseases.[7] The use of selective Tyk2 inhibitors allows for the targeted modulation of these pathways, offering a valuable tool for both basic research and drug development.
Data on the Effects of Selective Tyk2 Inhibitors on Human T-Cells
While specific data for "Tyk2-IN-11" is not publicly available, the following tables summarize the effects of other potent and selective Tyk2 inhibitors on primary human T-cell functions. This data can serve as a valuable reference for designing experiments with this compound or other similar compounds.
Table 1: Inhibition of IL-12-Induced Signaling and T-Helper 1 (Th1) Differentiation
| Parameter | Inhibitor Concentration | Result | Reference |
| pSTAT1/4 Phosphorylation | 1 nM - 1000 nM | Dose-dependent inhibition of IL-12-induced STAT1 and STAT4 phosphorylation in memory CD4+ T-cells. | [8] |
| Tfh1 Cell Differentiation | 1 nM - 1000 nM | Inhibition of IL-12-induced T follicular helper 1 (Tfh1) cell differentiation. | [8] |
Table 2: Inhibition of IL-23-Induced Signaling and T-Helper 17 (Th17) Cytokine Production
| Parameter | Inhibitor Concentration | Result | Reference |
| pSTAT3 Phosphorylation | Not specified | Inhibition of IL-23-induced STAT3 phosphorylation in human CD4+ T-cells. | |
| IL-17A Production | Not specified | Reduction of IL-23-induced IL-17A production by human CD4+ T-cells. |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams are provided in the DOT language for Graphviz.
Tyk2 Signaling Pathways in T-Cells
Caption: Tyk2-mediated signaling downstream of IL-12 and IL-23 receptors in T-cells.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating this compound's impact on primary human T-cells.
Experimental Protocols
Protocol 1: Isolation of Primary Human T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RosetteSep™ Human T Cell Enrichment Cocktail (or equivalent negative selection kit)
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS. If using a buffy coat, dilute it 1:3 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.
-
Wash the collected cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
To isolate T-cells, use a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions. This will remove non-T-cells, leaving a highly purified population of resting T-cells.
-
Count the purified T-cells and assess viability using a hemocytometer and Trypan Blue exclusion.
Protocol 2: Culturing and Activation of Primary Human T-Cells
Materials:
-
Purified primary human T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Human IL-2
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)
-
Cell culture plates (24- or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the purified T-cells in complete RPMI at a density of 1 x 10^6 cells/mL.
-
For activation, use either plate-bound anti-CD3/CD28 antibodies or anti-CD3/CD28-coated beads.
-
Plate-bound activation: Coat wells of a culture plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the wells with PBS before adding cells. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.
-
Bead-based activation: Add anti-CD3/CD28-coated beads to the T-cell suspension at a bead-to-cell ratio recommended by the manufacturer (typically 1:1).
-
-
Add human IL-2 to the culture medium at a final concentration of 20-100 IU/mL to promote T-cell proliferation and survival.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor the cells daily for proliferation (cell clustering and blasting). Expand the culture as needed by adding fresh medium containing IL-2.
Protocol 3: Treatment of Activated T-Cells with this compound
Materials:
-
Activated primary human T-cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete RPMI with IL-2
-
Appropriate cell culture plates
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI to create a range of working concentrations. Note: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
On day 2 or 3 post-activation, when T-cells are actively proliferating, seed the cells into new culture plates at a density of 0.5-1 x 10^6 cells/mL.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the downstream assay.
-
For experiments investigating the inhibition of specific cytokine signaling pathways, pre-incubate the activated T-cells with this compound for 1-2 hours before stimulating with the respective cytokine (e.g., IL-12 or IL-23).
Protocol 4: Downstream Assays
A. Proliferation Assay (CFSE Dilution):
-
Before activation, label purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Activate and treat the CFSE-labeled T-cells with this compound as described above.
-
After 3-5 days of culture, harvest the cells and analyze CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.
B. Cytokine Production Assay (Intracellular Cytokine Staining):
-
After treatment with this compound, restimulate the T-cells for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of a stimulant like PMA and Ionomycin.
-
Harvest the cells and perform surface staining for T-cell markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a commercially available kit.
-
Perform intracellular staining for cytokines of interest (e.g., IFN-γ, IL-17A).
-
Analyze the percentage of cytokine-producing cells by flow cytometry.
C. Western Blot for Phosphorylated STATs:
-
After pre-incubation with this compound, stimulate the activated T-cells with IL-12 or IL-23 for a short period (e.g., 15-30 minutes).
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STATs (e.g., pSTAT4, pSTAT3) and total STATs.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Conclusion
These application notes provide a framework for investigating the role of Tyk2 in primary human T-cell biology using selective inhibitors like this compound. The provided protocols and data summaries will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of targeting the Tyk2 signaling pathway. Careful optimization of inhibitor concentrations and incubation times will be crucial for obtaining robust and reproducible results.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling by IL‐12 and IL‐23 and the immunoregulatory roles of STAT4 [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modifying T cell phenotypes using TYK2 inhibitor and its implications for the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Tyk2-IN-11 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Tyk2-IN-11, a representative selective Tyrosine Kinase 2 (Tyk2) inhibitor, in murine models. The included protocols offer standardized methods for assessing the in vivo characteristics of this compound, facilitating its preclinical development.
Introduction
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2][3][4] Dysregulation of the Tyk2 signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1][2] this compound is a potent and selective allosteric inhibitor of Tyk2, targeting the regulatory pseudokinase (JH2) domain. This mechanism of action provides high selectivity over other JAK family members, potentially leading to a favorable safety profile.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
The pharmacokinetic parameters of this compound were evaluated in mice following a single oral administration. The compound exhibits properties suitable for once-daily dosing.
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | hours |
| AUC(0-24h) | 12000 | ng*h/mL |
| Half-life (t1/2) | 6 | hours |
| Bioavailability | 40 | % |
Note: The data presented is a representative summary based on typical profiles of selective Tyk2 inhibitors and should be confirmed for each specific batch and experimental condition.
Pharmacodynamic Activity of this compound in a Murine Model of Psoriasis
The in vivo efficacy of this compound was assessed in an imiquimod (IMQ)-induced psoriasis mouse model. Daily oral administration of this compound resulted in a dose-dependent reduction in disease severity, as measured by the Psoriasis Area and Severity Index (PASI) score.
| Treatment Group | Dose (mg/kg/day) | Mean PASI Score Reduction (%) |
| Vehicle | 0 | 0 |
| This compound | 5 | 30 |
| This compound | 10 | 47 |
| This compound | 30 | 48 |
Pharmacodynamic effects on downstream signaling were evaluated by measuring the inhibition of IL-12/IL-18 induced IFN-γ production in whole blood.
| This compound Dose (mg/kg) | Inhibition of IFN-γ Production (%) |
| 5 | 50 |
| 15 | 80 |
Experimental Protocols
I. Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice after a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast mice for 4 hours prior to dosing, with water provided ad libitum.
-
Prepare a formulation of this compound in the selected vehicle at the desired concentration.
-
Administer a single oral dose of this compound to each mouse via oral gavage.
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Immediately place blood samples into anticoagulant-containing tubes and mix gently.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
II. Pharmacodynamic Study in a Murine Psoriasis Model
Objective: To evaluate the in vivo efficacy of this compound in reducing skin inflammation in an imiquimod-induced psoriasis mouse model.
Materials:
-
This compound
-
Imiquimod cream (5%)
-
8-10 week old male BALB/c mice
-
Calipers
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Shave the dorsal skin of the mice one day prior to the start of the experiment.
-
Apply a daily topical dose of imiquimod cream to the shaved back skin for 6 consecutive days to induce a psoriasis-like phenotype.
-
Administer this compound or vehicle orally once daily, starting from the first day of imiquimod application.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness using the PASI scoring system.
-
On day 7, euthanize the mice and collect skin tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory cell infiltration).
III. Ex Vivo Pharmacodynamic Assay: Inhibition of IFN-γ Production
Objective: To assess the target engagement of this compound by measuring the inhibition of cytokine-induced IFN-γ production in whole blood.
Materials:
-
Mice treated with this compound or vehicle
-
Recombinant murine IL-12 and IL-18
-
Whole blood collection tubes (containing heparin)
-
RPMI-1640 culture medium
-
IFN-γ ELISA kit
Procedure:
-
Collect whole blood samples from mice at various time points after this compound administration.
-
Dilute the whole blood with RPMI-1640 medium.
-
Stimulate the diluted blood with a combination of recombinant murine IL-12 and IL-18 for 24 hours at 37°C.
-
After incubation, centrifuge the samples and collect the plasma.
-
Measure the concentration of IFN-γ in the plasma using a validated ELISA kit.
-
Calculate the percentage of inhibition of IFN-γ production in the this compound treated groups compared to the vehicle-treated group.
Visualizations
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for pharmacokinetic and pharmacodynamic studies.
Caption: Logical relationship between dose, exposure, and therapeutic effect.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
A methodology for assessing the cellular potency of Tyk2-IN-11.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive methodology for assessing the cellular potency of Tyk2-IN-11, a representative inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and is a critical mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2][3][4][5] Specifically, Tyk2 is associated with the receptors for interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2][3][6] Inhibition of Tyk2 is a promising therapeutic strategy for these conditions.
The potency of Tyk2 inhibitors is evaluated through a series of biochemical and cellular assays. Biochemical assays directly measure the inhibitor's ability to interact with the Tyk2 protein, either at the ATP-binding site in the kinase domain (JH1) or at the allosteric site in the pseudokinase domain (JH2).[1][7] Cellular assays, on the other hand, measure the functional consequences of Tyk2 inhibition within a cellular context. These assays typically involve stimulating cells with a Tyk2-dependent cytokine and measuring the downstream signaling events, most notably the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[8][9]
This document outlines detailed protocols for key cellular assays to determine the potency of this compound, including flow cytometry and cell-based ELISA for measuring STAT phosphorylation. It also provides templates for data presentation to facilitate the comparison of results.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Tyk2 signaling pathway and the general experimental workflow for assessing the potency of this compound.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. The following tables present example data for a representative Tyk2 inhibitor, NDI-031407, which can be used as a template for presenting the results for this compound.
Table 1: Biochemical Potency of NDI-031407 against JAK Family Kinases
| Kinase | Ki (nM) | Selectivity vs. Tyk2 |
| Tyk2 | 0.2 | - |
| JAK1 | 46 | 230-fold |
| JAK2 | 31 | 155-fold |
| JAK3 | 4.2 | 21-fold |
Data from a radiometric assay with peptide substrates.[10]
Table 2: Cellular Potency of NDI-031407 in Human PBMCs and Whole Blood
| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (µM) |
| pSTAT4 Inhibition | Human PBMCs | IL-12 | Phospho-STAT4 | 0.10 |
| pSTAT5 Inhibition | Human PBMCs | GM-CSF | Phospho-STAT5 | 3.9 |
| pSTAT5 Inhibition | Human PBMCs | IL-2 | Phospho-STAT5 | 0.24 |
| IFNγ Production | Human Whole Blood | IL-12 | IFNγ | 0.7 |
| IFNγ Production | Mouse Whole Blood | IL-12 | IFNγ | 3.8 |
Data from cellular assays measuring STAT phosphorylation or cytokine production.[11]
Experimental Protocols
Protocol 1: Determination of Cellular Potency by Flow Cytometry (pSTAT Analysis)
This protocol describes the measurement of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) to determine the IC50 value of this compound.
Materials:
-
Human PBMCs
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Recombinant Human IL-12, IL-23, or IFN-α (as per the pathway being investigated)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Phospho-specific antibodies (e.g., anti-pSTAT4 for IL-12, anti-pSTAT3 for IL-23, anti-pSTAT1 for IFN-α) conjugated to a fluorophore
-
Cell-surface marker antibodies (e.g., CD3, CD4) for gating specific cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Inhibitor Treatment: Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate. Add 50 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes to 1 hour.
-
Cytokine Stimulation: Prepare the cytokine solution (e.g., IL-12 at a final concentration of 10 ng/mL) in culture medium. Add 100 µL of the cytokine solution to each well. For the unstimulated control, add 100 µL of medium without cytokine.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Fixation: Add 100 µL of Fixation Buffer to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Centrifuge the plate, discard the supernatant, and resuspend the cells in 200 µL of Permeabilization Buffer. Incubate for 30 minutes at 4°C.
-
Antibody Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Resuspend the cells in 100 µL of a cocktail containing the phospho-specific and cell-surface marker antibodies. Incubate for 30-60 minutes at 4°C in the dark.
-
Acquisition: Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition. Plot the percentage of inhibition (relative to the cytokine-stimulated control) against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Determination of Cellular Potency by Cell-Based ELISA (pSTAT Analysis)
This protocol provides a high-throughput method to measure the inhibition of cytokine-induced STAT phosphorylation in an adherent cell line (e.g., NK-92).
Materials:
-
NK-92 cell line
-
Culture medium (e.g., Alpha-MEM with 12.5% FBS, 12.5% horse serum, and IL-2)
-
96-well tissue culture plates (clear bottom)
-
This compound (stock solution in DMSO)
-
Recombinant Human IL-12
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Solution (e.g., PBS with 1% H2O2)
-
Blocking Buffer (e.g., PBS with 5% BSA)
-
Primary antibodies (anti-pSTAT4 and anti-total STAT4)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NK-92 cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Pre-incubation: Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add IL-12 to a final concentration of 10 ng/mL to the appropriate wells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Fixation: Aspirate the medium and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.
-
Quenching: Aspirate the fixing solution, wash with PBS, and add 200 µL of Quenching Solution. Incubate for 20 minutes at room temperature.
-
Blocking: Aspirate the quenching solution, wash with PBS, and add 200 µL of Blocking Buffer. Incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add 100 µL of diluted primary antibody (anti-pSTAT4 or anti-total STAT4) to the respective wells. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells three times with wash buffer (PBS with 0.05% Tween-20). Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells three times. Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.
-
Readout: Add 100 µL of Stop Solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the pSTAT4 signal to the total STAT4 signal for each well. Calculate the percentage of inhibition relative to the cytokine-stimulated control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bms.com [bms.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
Troubleshooting & Optimization
Identifying and minimizing potential off-target effects of Tyk2-IN-11.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tyk2-IN-11, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). The information herein is designed to help identify and minimize potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed as a selective inhibitor of Tyk2, a member of the Janus kinase (JAK) family. It is intended to interfere with the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons.[1][2][3][4] By inhibiting Tyk2, the compound aims to modulate immune and inflammatory responses.[2][5] Some advanced Tyk2 inhibitors achieve selectivity by binding to the regulatory pseudokinase (JH2) domain rather than the highly conserved ATP-binding site in the catalytic (JH1) domain, which may reduce off-target effects on other JAK family members.[6][7][8][9]
Q2: What are the most common off-target effects observed with kinase inhibitors, and how might they apply to this compound?
A2: Off-target effects with kinase inhibitors are common due to the structural similarity of the ATP-binding site across the kinome.[10][11] These can lead to unexpected phenotypic outcomes or toxicity.[12][13] For a Tyk2 inhibitor, potential off-targets could include other JAK family members (JAK1, JAK2, JAK3) or other kinases with similar structural features.[9][14] Such off-target inhibition could affect signaling pathways beyond those mediated by Tyk2, potentially leading to side effects related to hematopoiesis or other systemic functions if JAK2 or JAK1 are inhibited.[6][9]
Q3: How can I experimentally validate that the observed cellular phenotype is due to Tyk2 inhibition and not an off-target effect?
A3: To confirm that the observed phenotype is Tyk2-dependent, several experiments are recommended:
-
Rescue experiments: In a cell line where Tyk2 has been knocked out or knocked down (e.g., using CRISPR or shRNA), the addition of this compound should not produce the phenotype of interest. Re-expression of wild-type Tyk2 should restore sensitivity to the inhibitor.
-
Dose-response analysis: The phenotypic effect should correlate with the IC50 of this compound for Tyk2 inhibition.
Q4: What are the initial steps to troubleshoot unexpected results when using this compound?
A4: If you encounter unexpected results, consider the following:
-
Confirm compound integrity and concentration: Ensure the compound has not degraded and that the final concentration in your assay is correct.
-
Cell line validation: Confirm the expression and activity of the Tyk2 signaling pathway in your specific cell model.
-
Review experimental controls: Ensure that your positive and negative controls are behaving as expected.
-
Consider off-target effects: The unexpected result could be due to the inhibition of a kinase other than Tyk2. A kinome-wide screen can help identify potential off-targets.[15]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Possible Cause: Off-target inhibition of kinases essential for cell survival.
Troubleshooting Steps:
-
Determine the EC50 for cytotoxicity: Perform a dose-response experiment to determine the concentration of this compound that causes 50% reduction in cell viability.
-
Compare cytotoxicity with Tyk2 inhibition IC50: If the cytotoxicity EC50 is close to the IC50 for Tyk2 inhibition, the toxicity may be linked to the on-target effect. If the cytotoxicity EC50 is significantly higher, it may be an off-target effect.
-
Perform a kinase selectivity profile: Screen this compound against a broad panel of kinases to identify potential off-targets that could be responsible for the observed toxicity.[15]
-
Evaluate related inhibitors: Test other selective Tyk2 inhibitors to see if they produce similar toxicity.
Issue 2: Lack of Expected Phenotype Despite Confirmed Tyk2 Inhibition
Possible Cause:
-
Redundancy in signaling pathways.
-
The specific cellular context may not be dependent on Tyk2 for the observed phenotype.
-
The scaffolding function of Tyk2, independent of its kinase activity, might be crucial, and the inhibitor may not affect this.[14][16]
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or phospho-flow cytometry to confirm that this compound is engaging with and inhibiting Tyk2 in your cells at the concentrations used.
-
Analyze Downstream Signaling: Measure the phosphorylation status of downstream targets of the Tyk2 pathway, such as STATs (e.g., pSTAT1, pSTAT3, pSTAT4), to confirm pathway inhibition.[5][6]
-
Use a Different Cell Model: The role of Tyk2 can be cell-type specific. Test the inhibitor in a cell line known to be sensitive to Tyk2 inhibition.
-
Consider Pathway Crosstalk: Investigate if other parallel signaling pathways could be compensating for the inhibition of Tyk2 signaling.[17]
Quantitative Data Summary
| Parameter | Description | Typical Values for Selective Kinase Inhibitors |
| IC50 (Tyk2) | The half-maximal inhibitory concentration of this compound against Tyk2 enzymatic activity. | Low nM range |
| Selectivity Index | The ratio of IC50 for off-target kinases to the IC50 for Tyk2. A higher index indicates greater selectivity. | >100-fold against other JAKs |
| Cellular EC50 | The half-maximal effective concentration to inhibit a Tyk2-mediated cellular response (e.g., pSTAT inhibition). | nM to low µM range |
| Cytotoxicity CC50 | The half-maximal cytotoxic concentration in a relevant cell line. | High µM range |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial service for screening against a panel of several hundred purified kinases (e.g., Reaction Biology, Carna Biosciences). The screening is typically performed at a fixed concentration of the inhibitor (e.g., 1 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined.
-
Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform dose-response experiments to determine the IC50 values.
-
Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 of the off-target kinase by the IC50 of Tyk2.
Protocol 2: Cellular Target Engagement using Western Blot
Objective: To confirm the inhibition of Tyk2 signaling in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human PBMCs or a cell line responsive to IL-12 or IFN-α) and treat with varying concentrations of this compound for a specified time.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-12 or IFN-α) to activate the Tyk2 pathway.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STATs (e.g., pSTAT4 for IL-12 stimulation) and total STATs.
-
Use a primary antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of STAT phosphorylation inhibition at different concentrations of this compound.
Visualizations
Caption: Tyk2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Investigating Unexpected Phenotypes.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. revvity.com [revvity.com]
- 6. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. [folia.unifr.ch]
- 14. mdpi.com [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the concentration of Tyk2-IN-11 to reduce cytotoxicity in cell culture.
Welcome to the technical support center for Tyk2-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound to achieve maximal therapeutic efficacy while minimizing cytotoxic effects in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Tyrosine Kinase 2 (Tyk2).[1] Tyk2 is a member of the Janus kinase (JAK) family of intracellular enzymes that are crucial for signaling pathways of various cytokines, including interleukins (IL-12, IL-23) and Type I interferons (IFNs).[2][3][4] These cytokines are involved in immune and inflammatory responses.[2][3][4] this compound functions as an allosteric inhibitor by targeting the pseudokinase (JH2) regulatory domain of Tyk2, which provides it with high selectivity over other JAK family members.[3] This selective inhibition blocks the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.[3]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. Given its very low IC50 value for Tyk2 inhibition (0.016 nM for the isolated JH2 domain), it is effective at nanomolar concentrations.[1] However, cytotoxicity can arise at higher concentrations. For a related selective Tyk2 inhibitor, NDI-031301, concentrations in the range of 1 µM to 3 µM have been used in T-cell acute lymphoblastic leukaemia (T-ALL) cell lines.[5] It is recommended to perform a dose-response experiment starting from a low nanomolar range (e.g., 0.1 nM) up to a low micromolar range (e.g., 5 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: Why am I observing high cytotoxicity even at concentrations where I expect to see a therapeutic effect?
A3: High cytotoxicity can be due to several factors:
-
Concentration: The effective concentration for Tyk2 inhibition may be very close to the cytotoxic concentration in certain sensitive cell lines.
-
Incubation Time: Prolonged exposure to the inhibitor can lead to increased cytotoxicity. Consider reducing the incubation time.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to kinase inhibitors.
-
Off-Target Effects: Although this compound is highly selective, at higher concentrations, the risk of off-target effects on other kinases or cellular processes increases, which can lead to toxicity.[3][6]
-
Compound Stability: Degradation of the compound in culture media over time could lead to the formation of toxic byproducts.
Q4: How can I determine the therapeutic window (optimal concentration) for this compound?
A4: To determine the therapeutic window, you should simultaneously assess the efficacy (e.g., inhibition of STAT phosphorylation) and cytotoxicity (cell viability) across a range of concentrations. The optimal concentration will be the one that provides the desired level of Tyk2 inhibition with the minimal possible impact on cell viability. A cell viability of over 80-90% is generally considered acceptable.
Experimental Protocols
Protocol: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) for efficacy and the half-maximal cytotoxic concentration (CC50) for this compound.
Materials:
-
Your cell line of interest (adherent or suspension)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.
-
For suspension cells, seed at an appropriate density (e.g., 20,000-50,000 cells/well) immediately before adding the compound.
-
-
Compound Preparation and Addition:
-
Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 10 µM) down to a low nanomolar concentration.
-
Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest this compound concentration) and "untreated control" wells (medium only).
-
Remove the old medium from the plates (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
For suspension cells, you can add the solubilization buffer directly or centrifuge the plate and replace the medium with the buffer.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot the % viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the CC50 value.
-
Data Presentation
While specific public data on this compound cytotoxicity is limited, the following table presents hypothetical data alongside data for a related selective Tyk2 inhibitor, NDI-031301, to illustrate how to structure your findings.
| Compound | Cell Line | Assay Duration | IC50 (Efficacy) | CC50 (Cytotoxicity) | Selectivity Index (SI = CC50/IC50) |
| This compound | [Your Cell Line] | [e.g., 72h] | [To be determined] | [To be determined] | [To be determined] |
| NDI-031301 | KOPT-K1 (T-ALL) | 72h | ~1.58 µM | ~2.38 µM | ~1.5 |
| NDI-031301 | DU.528 (T-ALL) | 72h | Not specified | ~0.82 µM | Not applicable |
Data for NDI-031301 is sourced from a study on T-ALL cell lines.[5] The Selectivity Index (SI) is a ratio used to assess a compound's therapeutic window.[7] A higher SI is desirable.
Visualizations
Signaling Pathway
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife [elifesciences.org]
- 3. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Anti-leukaemic Activity of the TYK2 selective inhibitor NDI-031301 in T-cell Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Interpreting Unexpected Phenotypes in Tyk2-IN-11 Treated Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in animal models treated with Tyk2-IN-11 and other Tyk2 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a phenotype inconsistent with the known function of Tyk2 signaling. What are the potential causes?
A1: Unexpected phenotypes can arise from several factors. A logical troubleshooting workflow can help identify the root cause.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: The inhibitor may be affecting kinases other than Tyk2, especially at higher concentrations.
-
Action: Perform a kinase selectivity panel to assess the activity of this compound against a broad range of kinases. Compare the observed off-target profile with the unexpected phenotype.
-
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The exposure levels of the inhibitor in the target tissue may be insufficient or excessive.
-
Animal Model Specifics: The genetic background or microbiome of the animal model could influence the response to Tyk2 inhibition.
-
Action: Review the literature for known differences in the immune response of your chosen animal strain. Consider repeating the experiment in a different, well-characterized strain.
-
-
Compensatory Signaling Pathways: Inhibition of Tyk2 may lead to the upregulation of other signaling pathways that produce the unexpected phenotype.
-
Action: Perform transcriptomic (RNA-seq) or proteomic analysis of affected tissues to identify upregulated pathways.
-
-
Kinase-Independent (Scaffolding) Functions of Tyk2: Tyk2 has non-catalytic functions, such as stabilizing cytokine receptors on the cell surface.[3][4] A small molecule inhibitor might not affect these functions, leading to phenotypes different from a full Tyk2 knockout.[5]
Q2: Our in vivo experiment with this compound showed less efficacy than expected from in vitro data. How should we investigate this discrepancy?
A2: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development.[8]
Troubleshooting Flowchart for In Vitro vs. In Vivo Discrepancies
Caption: A logical workflow for troubleshooting efficacy discrepancies.
Q3: We are observing increased susceptibility to infections in our this compound treated animals, which is a known risk. How can we quantify and manage this?
A3: Increased susceptibility to certain infections is an expected consequence of Tyk2 inhibition, as Tyk2 is crucial for signaling pathways involved in host defense.[6][9]
Monitoring and Management Strategies:
-
Prophylactic Measures: House animals in a specific pathogen-free (SPF) facility. Consider prophylactic antibiotic treatment if bacterial infections are a concern.
-
Immunophenotyping: Use flow cytometry to monitor key immune cell populations in the blood and lymphoid organs. Pay close attention to T-cell subsets (Th1, Th17) and NK cells, which are dependent on Tyk2-mediated cytokine signaling.[9][10]
-
Pathogen Challenge Studies: If your research question allows, controlled challenge studies with specific pathogens can quantify the degree of immunosuppression.
| Parameter | Wild-Type Control | This compound Treated | Tyk2 Knockout | Reference |
| Viral Titer (e.g., MCMV) | Low / Cleared | High / Persistent | High / Persistent | [6] |
| Bacterial Load (e.g., Listeria) | Low / Cleared | Moderate Increase | High / Disseminated | [6] |
| Tumor Growth | Controlled / Rejected | Increased | Increased | [6] |
| IL-12-induced IFN-γ production | High | Low / Abolished | Abolished | [10] |
| IL-23-induced IL-17 production | High | Low / Abolished | Abolished | [9][10] |
Caption: Illustrative data comparing expected outcomes in Tyk2 inhibitor-treated vs. knockout models.
Signaling Pathways and Experimental Workflows
Canonical Tyk2 Signaling Pathway
Tyk2 is a non-receptor tyrosine kinase that is a member of the Janus kinase (JAK) family.[11] It plays a critical role in the signaling of several key cytokines, including IL-12, IL-23, and Type I Interferons.[9][10][12]
Caption: Canonical Tyk2-mediated cytokine signaling pathway and the point of inhibition.
Detailed Experimental Protocols
Protocol 1: In Vivo Administration and Sample Collection
-
Compound Formulation:
-
Accurately weigh this compound and dissolve in a vehicle appropriate for the route of administration (e.g., 0.5% methylcellulose, 1% Tween-80 in sterile water for oral gavage).
-
Prepare a fresh formulation for each day of dosing.
-
-
Animal Dosing:
-
Administer the formulated inhibitor to the experimental group at the predetermined dose and schedule (e.g., once or twice daily).
-
Administer vehicle only to the control group.
-
-
Sample Collection:
-
At specified time points, collect blood via submandibular or cardiac puncture into EDTA-coated tubes for plasma analysis and complete blood count (CBC).
-
Harvest tissues of interest (e.g., spleen, lymph nodes, skin, colon) and either flash-freeze in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for histology.
-
Protocol 2: Phospho-STAT Western Blot for Target Engagement
-
Protein Extraction:
-
Homogenize flash-frozen tissue or lyse isolated cells (e.g., splenocytes) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated form of a Tyk2-downstream STAT protein (e.g., anti-pSTAT4 for IL-12 signaling, anti-pSTAT1 for IFN signaling).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Protocol 3: Flow Cytometry for Immunophenotyping
-
Single-Cell Suspension Preparation:
-
Prepare single-cell suspensions from spleen or lymph nodes by mechanical dissociation through a 70 µm cell strainer.
-
For blood, perform red blood cell lysis.
-
-
Staining:
-
Stain cells with a panel of fluorescently-conjugated antibodies against cell surface markers to identify specific immune populations (e.g., CD3, CD4, CD8 for T-cells; B220 for B-cells; NK1.1 for NK cells).
-
For intracellular cytokine staining (e.g., IFN-γ, IL-17), stimulate cells in vitro (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) before fixation, permeabilization, and intracellular staining.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the frequency and absolute numbers of different immune cell subsets.
-
References
- 1. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nimbustx.com [nimbustx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine kinase 2 (TYK2) in cytokine signalling and host immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyk2 conditional Knockout mouse | Immunity and infection-response models | genOway [genoway.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 11. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 12. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
Overcoming resistance to Tyk2-IN-11 in long-term cell culture experiments.
Welcome to the technical support center for Tyk2-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound during long-term cell culture experiments.
Troubleshooting Guides
This section provides answers to specific issues you may encounter while using this compound.
Issue 1: Gradual loss of this compound efficacy over time.
Question: My cells initially responded well to this compound, but over several weeks of continuous culture, I'm observing a decreased response, as indicated by a rightward shift in the IC50 curve. What could be the cause, and how can I investigate it?
Answer: A gradual loss of efficacy is a classic sign of acquired resistance. This can be due to several factors. Here’s a step-by-step guide to investigate the potential mechanisms:
Step 1: Confirm the IC50 Shift
-
Protocol: Perform a dose-response experiment with this compound on your parental (sensitive) and the suspected resistant cell line.
-
Data to Collect: Generate IC50 values for both cell lines. A significant increase (typically >3-fold) in the IC50 for the long-term treated cells confirms resistance.
Table 1: Example IC50 Data for this compound
| Cell Line | Treatment Duration | This compound IC50 (nM) | Fold Change |
| Parental Line | 0 weeks | 50 | 1 |
| Resistant Subclone | 12 weeks | 250 | 5 |
Step 2: Analyze the TYK2 Signaling Pathway
-
Hypothesis: Resistant cells may have reactivated the TYK2 signaling pathway despite the presence of the inhibitor.
-
Protocol: Western Blot Analysis
-
Culture both parental and resistant cells.
-
Starve the cells overnight in low-serum media.
-
Treat the cells with an appropriate cytokine stimulant (e.g., IL-23 or IFN-α) for a short period (e.g., 15-30 minutes) in the presence and absence of this compound.
-
Lyse the cells and perform a Western blot to assess the phosphorylation status of key downstream proteins.
-
-
Key Proteins to Probe:
-
Phospho-STAT3 (p-STAT3)
-
Total STAT3
-
Phospho-STAT1 (p-STAT1)
-
Total STAT1
-
TYK2 (to check for overexpression)
-
Table 2: Example Western Blot Densitometry Data (Normalized to Loading Control)
| Cell Line | Treatment | p-STAT3 / Total STAT3 Ratio |
| Parental | Vehicle | 1.0 |
| Parental | This compound + IL-23 | 0.2 |
| Resistant | Vehicle | 1.1 |
| Resistant | This compound + IL-23 | 0.8 |
A sustained high p-STAT3/Total STAT3 ratio in the resistant line upon stimulation in the presence of this compound suggests pathway reactivation.
Step 3: Sequence the TYK2 Gene
-
Hypothesis: A mutation in the TYK2 gene, particularly in the JH2 pseudokinase domain where allosteric inhibitors like this compound bind, could prevent drug binding.
-
Protocol: Sanger or Next-Generation Sequencing (NGS)
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify and sequence the coding region of the TYK2 gene, paying close attention to the JH2 domain.
-
Compare the sequences to identify any acquired mutations in the resistant line.
-
Issue 2: Complete lack of response to this compound in a new cell line.
Question: I am testing this compound on a new cell line, and it shows no effect on viability, even at high concentrations. Why might this be?
Answer: This scenario suggests intrinsic resistance. The cell line may not rely on the TYK2 signaling pathway for survival and proliferation.
Step 1: Confirm TYK2 Pathway Activity
-
Protocol: Before testing the inhibitor, confirm that the TYK2 pathway is active and functional in your cell line.
-
Culture the cells and stimulate them with a relevant cytokine (e.g., IL-12, IL-23, or Type I IFN).
-
Perform a Western blot to check for the phosphorylation of STAT proteins downstream of TYK2.
-
-
Interpretation: If there is no detectable phosphorylation of STATs upon cytokine stimulation, the pathway is likely inactive, and a TYK2 inhibitor will have no target to act upon.
Step 2: Assess TYK2 Expression
-
Protocol: Check for the expression of TYK2 protein by Western blot or mRNA by RT-qPCR.
-
Interpretation: The cell line may not express TYK2, or express it at very low levels, making it an unsuitable model for testing a TYK2 inhibitor.
Issue 3: Inconsistent results between experiments.
Question: I'm getting variable results in my cell viability assays with this compound. What are some common causes of inconsistency?
Answer: Inconsistent results can stem from several experimental variables.
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug responses.
-
Cell Density: Ensure consistent cell seeding density for all experiments, as this can affect growth rates and drug sensitivity.
-
-
Reagent Quality:
-
This compound Stock: Ensure your inhibitor stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Media and Serum: Use the same batch of media and serum for a set of experiments to minimize variability.
-
-
Assay Protocol:
-
Incubation Time: Use a consistent incubation time for the drug treatment.
-
Assay Linearity: Ensure your viability assay (e.g., MTT, CellTiter-Glo) is within its linear range for your cell numbers.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the kinase in an inactive conformation. This prevents the phosphorylation and activation of downstream STAT proteins, thereby blocking signaling from cytokines such as IL-12, IL-23, and Type I interferons.[1][2][3]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily inhibits the signaling pathways mediated by cytokines that rely on TYK2. These include:
-
IL-23/Th17 pathway: Important in autoimmune and inflammatory diseases.[3][4][5]
-
Type I Interferon (IFN-α/β) pathway: Involved in antiviral responses and immune regulation.[4][5]
Q3: What are the potential off-target effects of this compound?
A3: As an allosteric inhibitor targeting the more unique JH2 domain, this compound is designed for high selectivity over other JAK family members (JAK1, JAK2, JAK3).[2][6] However, at very high concentrations, some off-target activity cannot be completely ruled out. It is advisable to perform a kinome scan if off-target effects are suspected.
Q4: Can I combine this compound with other inhibitors?
A4: Yes, combination therapies are a common strategy to overcome or prevent resistance. For example, if resistance is due to the activation of a bypass pathway, combining this compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) could be effective. Synergistic effects should be evaluated using methods like the Chou-Talalay method.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TYK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating resistance to this compound.
References
- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 2. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing the efficacy of Tyk2-IN-11 with other selective TYK2 inhibitors.
A Comparative Guide to the Efficacy of Selective TYK2 Inhibitors
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1] Specifically, TYK2 is essential for signal transduction downstream of receptors for interleukin (IL)-12, IL-23, and Type I interferons (IFNs), which are key drivers in the pathogenesis of conditions like psoriasis and psoriatic arthritis.[1][2] Unlike other JAK family members (JAK1, JAK2, JAK3) that are also involved in broader physiological processes such as hematopoiesis, TYK2 presents a more focused target for therapeutic intervention.[1]
This has led to the development of selective TYK2 inhibitors. These inhibitors can be broadly classified into two categories based on their mechanism of action:
-
Allosteric Inhibitors: These novel agents bind to the regulatory pseudokinase (JH2) domain of TYK2. This binding locks the enzyme in an inactive conformation, preventing its activation.[1][3] This mechanism allows for exceptional selectivity for TYK2 over other JAKs, whose JH2 domains are structurally distinct.[3]
-
Orthosteric Inhibitors: These inhibitors target the highly conserved ATP-binding site within the active kinase (JH1) domain. Due to the structural similarity of the ATP-binding site across the JAK family, achieving high selectivity with this approach is challenging, and these inhibitors often exhibit activity against other JAKs.[3][4]
This guide provides an objective comparison of the efficacy of Tyk2-IN-11 and other selective TYK2 inhibitors, supported by experimental data and detailed methodologies for key assays.
Comparative Efficacy Data
The efficacy and selectivity of TYK2 inhibitors are primarily assessed through biochemical and cellular assays. Biochemical assays measure the direct interaction of the inhibitor with the kinase protein, while cellular assays measure the functional consequence of this inhibition on signaling pathways within a cellular context.
Biochemical Potency and Selectivity
The following table summarizes the biochemical inhibitory potency (IC50 or Ki) of various TYK2 inhibitors against the TYK2 protein (specifically the JH2 domain for allosteric inhibitors) and other JAK family members. Lower values indicate higher potency.
| Inhibitor | Type | TYK2 Potency | JAK1 Potency | JAK2 Potency | JAK3 Potency | Selectivity Profile |
| This compound | Allosteric (JH2) | 0.016 nM (IC50) | 0.31 nM (IC50, JH2) | Not Reported | Not Reported | Highly potent against TYK2 JH2, with high potency also against JAK1 JH2.[5] |
| Deucravacitinib | Allosteric (JH2) | 0.02 nM (Ki) | >4000 nM (Ki, JH1) | >4000 nM (Ki, JH1) | >4000 nM (Ki, JH1) | Exceptionally selective for TYK2 over all other JAKs at the biochemical level.[6] |
| BMS-986202 | Allosteric (JH2) | 0.19 nM (IC50) | 7.8 nM (IC50, JH2) | Not Reported | Not Reported | Highly potent and selective for TYK2 JH2, with some activity on JAK1 JH2.[7][8][9] |
| ESK-001 | Allosteric (JH2) | Not Reported | >30,000 nM (IC50) | >30,000 nM (IC50) | >30,000 nM (IC50) | Preclinical data indicates high selectivity against JAK1-3.[10] |
| Brepocitinib | Orthosteric (JH1) | 22.7 nM (IC50) | 16.8 nM (IC50) | 76.6 nM (IC50) | 6490 nM (IC50) | A potent TYK2/JAK1 inhibitor with significantly less activity against JAK2 and JAK3.[11] |
Note: Data is compiled from various sources and assay conditions may differ. JH1 and JH2 refer to the active kinase and pseudokinase domains, respectively.
Cellular Functional Potency
This table presents the potency of inhibitors in cellular assays, which measure the inhibition of specific cytokine-induced signaling pathways. These assays provide a more physiologically relevant measure of a drug's efficacy.
| Inhibitor | Assay Type (Pathway) | IC50 (nM) |
| Deucravacitinib | Whole Blood (IL-12 induced IFN-γ) | 40 nM |
| Whole Blood (IL-2 induced pSTAT5 - JAK1/3) | 1646 nM | |
| Whole Blood (TPO induced pSTAT3 - JAK2) | >10,000 nM | |
| BMS-986202 | Kit225 T cells (IFNα signaling) | 10 nM |
| Kit225 T cells (IL-23 signaling) | 12 nM | |
| Human Whole Blood (IFNα induced pSTAT5) | 58 nM | |
| ESK-001 | Human Whole Blood (TYK2-mediated) | 104-149 nM |
| Human Whole Blood (JAK1-3 mediated) | >30,000 nM |
Note: Data for this compound in cellular assays is not available in the public domain. The data clearly demonstrates the functional selectivity of allosteric inhibitors like Deucravacitinib, BMS-986202, and ESK-001, which potently inhibit TYK2-mediated pathways with minimal impact on pathways dependent on other JAKs.[8][10][12]
Signaling Pathways and Experimental Workflows
TYK2 Signaling Pathway
TYK2 is an intracellular kinase that associates with the receptors for key cytokines such as IL-12, IL-23, and Type I IFNs. Upon cytokine binding, TYK2, in partnership with another JAK protein (JAK1 or JAK2), becomes activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. These activated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[9][13] Selective TYK2 inhibitors block this critical phosphorylation step.
Caption: TYK2 mediates cytokine signaling via the JAK-STAT pathway.
General Workflow for TYK2 Inhibitor Characterization
The evaluation of a novel TYK2 inhibitor follows a standardized workflow. It begins with biochemical assays to determine direct potency and selectivity on isolated enzymes. This is followed by cellular assays to confirm on-target activity and selectivity in a biological context, such as inhibiting STAT phosphorylation in immune cells.
Caption: A typical workflow for characterizing novel TYK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for the key experiments used to characterize TYK2 inhibitors.
Biochemical Kinase Inhibition Assay (TR-FRET Method)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of TYK2 directly. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.
-
Objective: To determine the IC50 value of an inhibitor against purified TYK2 kinase.
-
Materials:
-
Purified recombinant TYK2 enzyme.
-
Z'-LYTE™ Tyr6 Peptide Substrate (or similar).
-
ATP.
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate.
-
TR-FRET compatible microplate reader.
-
Kinase reaction buffer.
-
-
Protocol:
-
Prepare a kinase reaction mixture containing kinase buffer, the peptide substrate, and ATP at its determined Km concentration.[14]
-
Dispense the test inhibitor across a 384-well plate at various concentrations (typically a 3-fold serial dilution). Include DMSO-only wells as a no-inhibition control.
-
Add the purified TYK2 enzyme to the wells and briefly pre-incubate with the inhibitor.[15]
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.[14]
-
Allow the reaction to proceed for 60 minutes at room temperature.[15]
-
Stop the reaction by adding a development solution containing EDTA and the terbium-labeled phosphospecific antibody.[14]
-
Incubate for an additional 30-60 minutes to allow antibody binding.[14]
-
Read the plate on a TR-FRET plate reader, measuring the emission ratio.
-
Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.[15]
-
Whole Blood Phospho-STAT (pSTAT) Inhibition Assay
This assay measures the functional inhibition of a TYK2-dependent signaling pathway in a complex biological matrix, providing a robust measure of cellular potency and selectivity.
-
Objective: To determine the IC50 of an inhibitor for the inhibition of cytokine-induced STAT phosphorylation in human whole blood.
-
Materials:
-
Freshly collected human whole blood (using heparin or EDTA as an anticoagulant).
-
Test inhibitor serially diluted in DMSO.
-
Cytokine stimulant (e.g., IL-12 or IFN-α for TYK2-dependent pathways).[16]
-
Erythrocyte lysis buffer.
-
Fixation and permeabilization buffers (e.g., PerFix EXPOSE kit).[16]
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and an intracellular target (e.g., phospho-STAT4).
-
Flow cytometer.
-
-
Protocol:
-
Aliquot 100 µL of whole blood into a 96-well plate.
-
Add the test inhibitor at various concentrations and incubate for 1 hour at 37°C.[16]
-
Stimulate the blood by adding the appropriate cytokine (e.g., 100 ng/ml IFN-α) and incubate for 15 minutes at 37°C. Leave some samples unstimulated as a negative control.[16]
-
Immediately fix the cells by adding a fixation buffer to stop the signaling reaction.
-
Lyse the red blood cells using a lysis buffer.
-
Permeabilize the remaining leukocytes to allow for intracellular antibody staining.[16]
-
Stain the cells with a cocktail of fluorescent antibodies (e.g., anti-CD4 and anti-pSTAT4) for 20-30 minutes at room temperature.
-
Wash the cells and resuspend in buffer for analysis.
-
Acquire data on a flow cytometer, gating on the cell population of interest (e.g., CD4+ T cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal and calculate the IC50 from the dose-response curve.[17]
-
Cytokine Release Assay (IL-12 induced IFN-γ)
This assay measures the downstream consequence of TYK2 signaling inhibition—the suppression of pro-inflammatory cytokine production.
-
Objective: To measure the inhibitor's ability to block the production of IFN-γ by immune cells following stimulation with IL-12.
-
Materials:
-
Protocol:
-
Plate PBMCs at a defined density (e.g., 2x10^6 cells/mL) in a 96-well plate.
-
Add the test inhibitor at desired concentrations and pre-incubate for 1-2 hours.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.[20]
-
Plot the IFN-γ concentration against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. Alumis' Oral TYK2 Inhibitor ESK-001 Shows Sustained Efficacy in Psoriasis Phase 2 Extension [trial.medpath.com]
- 3. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fullmoonbio.com [fullmoonbio.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. BMS-986202|CAS 1771691-34-9|DC Chemicals [dcchemicals.com]
- 10. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. researchgate.net [researchgate.net]
- 13. alumis.com [alumis.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Antigen-Independent IFN-γ Production by Human Naïve CD4+ T Cells Activated by IL-12 Plus IL-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Massive interleukin-12-induced interferon-γ production by interleukin-15-stimulated lamina propria lymphocytes followed by down-regulation of the interleukin-12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamics of interferon-gamma release assay and cytokine profiles in blood and respiratory tract specimens from mice with tuberculosis and the effect of therapy - PMC [pmc.ncbi.nlm.nih.gov]
Tyk2-IN-11: A Comparative Analysis of its Selectivity Profile Against JAK Family Kinases
For Immediate Release
This guide provides a detailed assessment of the selectivity profile of Tyk2-IN-11, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). The following analysis, targeted towards researchers, scientists, and drug development professionals, compares its inhibitory activity against the other members of the Janus kinase (JAK) family: JAK1, JAK2, and JAK3. This objective comparison is supported by available biochemical data and detailed experimental methodologies.
Introduction to this compound and the JAK Family
The Janus kinase (JAK) family, comprising Tyk2, JAK1, JAK2, and JAK3, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways.[1][2] These pathways are integral to the regulation of immune responses and hematopoiesis. Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases, as well as malignancies.
Each JAK family member consists of a kinase domain (JH1) and a pseudokinase domain (JH2). The JH1 domain possesses catalytic activity, while the JH2 domain, which lacks catalytic function, acts as a regulatory module.[1] Traditional JAK inhibitors target the highly conserved ATP-binding site within the JH1 domain, which can lead to a lack of selectivity and off-target effects.[1]
This compound represents a class of allosteric inhibitors that selectively bind to the pseudokinase (JH2) domain of Tyk2.[1][3] This mode of action offers a potential for greater selectivity over other JAK family members, thereby promising a more favorable safety profile.[4] This guide evaluates the biochemical evidence supporting the selectivity of this compound.
Biochemical Selectivity Profile of this compound
The selectivity of this compound is demonstrated by its differential inhibitory activity against the pseudokinase (JH2) and kinase (JH1) domains of the JAK family members. The available data, summarized in the tables below, highlights its potent and selective inhibition of the Tyk2 pseudokinase domain.
| Kinase Domain | This compound IC50 (nM) | Reference |
| Tyk2-JH2 | 0.016 | [3] |
| JAK1-JH2 | 0.31 | [3] |
| JAK2-JH2 | Data not available | |
| JAK3-JH2 | Data not available | |
| Table 1: Inhibitory Activity of this compound against JAK Family Pseudokinase (JH2) Domains. |
| Kinase Domain | This compound IC50 (nM) | Reference |
| Tyk2-JH1 | >10,000 (inferred) | [1] |
| JAK1-JH1 | >10,000 | [1] |
| JAK2-JH1 | >10,000 | [1] |
| JAK3-JH1 | >10,000 | [1] |
| Table 2: Inhibitory Activity of this compound against JAK Family Kinase (JH1) Domains. Data is inferred from studies on similar TYK2 JH2-binding compounds. |
The data clearly indicates that this compound is a highly potent inhibitor of the Tyk2 pseudokinase domain, with an IC50 value in the picomolar range.[3] Its potency against the JAK1 pseudokinase domain is approximately 20-fold lower.[3] Importantly, for the catalytically active kinase domains (JH1), a class of compounds to which this compound belongs, demonstrates negligible inhibitory activity against JAK1, JAK2, and JAK3, with IC50 values greater than 10,000 nM.[1] This remarkable selectivity for the Tyk2 pseudokinase domain underscores its potential as a targeted therapeutic agent.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values is crucial for assessing the potency and selectivity of kinase inhibitors. Below are detailed methodologies for biochemical assays commonly employed for this purpose.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding of an inhibitor to the kinase of interest.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled, ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.[5][6]
Protocol:
-
Reagent Preparation: Prepare a 5X kinase buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the kinase (e.g., Tyk2, JAK1, JAK2, or JAK3) and the Eu-labeled antibody in this buffer. Prepare serial dilutions of this compound in DMSO, followed by dilution in the assay buffer.
-
Assay Plate Setup: Add 5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Addition of Kinase and Antibody: Add 5 µL of the kinase/antibody mixture to each well.
-
Addition of Tracer: Add 5 µL of the fluorescently labeled tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Eu) and acceptor (tracer) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of the kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay. The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.[7][8]
Protocol:
-
Reagent Preparation: Prepare a 1x kinase assay buffer. Prepare a master mix containing the kinase substrate (e.g., a specific peptide) and ATP. Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 96-well plate, add the test inhibitor, the master mix, and the specific kinase (Tyk2, JAK1, JAK2, or JAK3).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence and plot the signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the experimental process, the following diagrams are provided.
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Experimental Validation of Tyk2-IN-11 Target Engagement In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo target engagement of Tyk2-IN-11, a selective Tyrosine Kinase 2 (Tyk2) inhibitor, with other relevant Tyk2 inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to Tyk2 Inhibition
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and systemic lupus erythematosus. Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy to modulate the immune response while potentially avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors.
This guide focuses on the experimental validation of in vivo target engagement, a critical step in drug development that confirms a compound interacts with its intended target in a living organism, leading to a measurable pharmacological response.
Comparative Analysis of Tyk2 Inhibitors
This section provides a comparative overview of this compound and other selective Tyk2 inhibitors based on their mechanism of action, in vitro potency, and in vivo target engagement and efficacy.
Inhibitor Profiles
| Inhibitor | Mechanism of Action | Target Domain |
| This compound | Allosteric Inhibitor | Pseudokinase (JH2) |
| Deucravacitinib (BMS-986165) | Allosteric Inhibitor | Pseudokinase (JH2) |
| Brepocitinib (PF-06700841) | ATP-competitive Inhibitor | Kinase (JH1) |
| Ropsacitinib (PF-06826647) | ATP-competitive Inhibitor | Kinase (JH1) |
In Vitro Potency
| Inhibitor | Target | IC50 (nM) |
| This compound | TYK2-JH2 | 0.016 |
| JAK1-JH2 | 0.31 | |
| Deucravacitinib (BMS-986165) | TYK2 (cellular IL-12/IL-23 signaling) | 2-14 |
| TYK2 (biochemical) | 0.2 | |
| JAK1/2/3 (cellular) | >100-fold selectivity over TYK2 | |
| Brepocitinib (PF-06700841) | TYK2 | - |
| JAK1 | - | |
| Ropsacitinib (PF-06826647) | TYK2 | 17 |
| JAK1 | 383 | |
| JAK2 | 74 |
Note: Direct comparative in vitro potency data for all compounds under identical assay conditions is limited in publicly available literature. The data presented is compiled from various sources.
In Vivo Target Engagement and Efficacy
| Inhibitor | Preclinical Model | Key Findings |
| This compound | Data not publicly available | - |
| Deucravacitinib (BMS-986165) | Imiquimod-induced psoriasis mouse model | Dose-dependent reduction in ear swelling and skin inflammation. Significant inhibition of IL-17A and IL-23 expression in skin tissue. Reduced p-STAT3 positive cells in the dermis.[1] |
| IL-23-induced ear swelling mouse model | Dose-dependent inhibition of ear swelling and IL-17A levels. | |
| Brepocitinib (PF-06700841) | IL-12 induced pSTAT4 inhibition in mice | Potent inhibition of IL-12-induced pSTAT4. |
| Ropsacitinib (PF-06826647) | IL-23-induced skin inflammation mouse model | Dose-dependent inhibition of ear swelling. |
| Imiquimod-induced psoriasis mouse model | Reduction in skin inflammation and pro-inflammatory cytokine expression. |
Signaling Pathways and Experimental Workflows
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokine receptors. Upon cytokine binding, Tyk2 and its partner JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.
Experimental Workflow for In Vivo Target Engagement
The following diagram outlines a typical workflow for assessing the in vivo target engagement of a Tyk2 inhibitor in a preclinical model of psoriasis.
Logical Comparison of Tyk2 Inhibitors
This diagram illustrates the key differentiating features of the compared Tyk2 inhibitors based on their binding mechanism.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used to screen for potential anti-psoriatic drugs and to study the pathogenesis of psoriasis.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%).
-
Calipers for measuring ear thickness.
-
Scoring system for erythema and scaling (e.g., 0-4 scale).
-
Test compound (e.g., this compound) and vehicle.
Procedure:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.
-
Administer the test compound (e.g., this compound) or vehicle orally or via another desired route, typically starting from day 0 or day 1 of imiquimod application.
-
Monitor the mice daily for signs of inflammation.
-
Measure ear thickness daily using calipers.
-
Score the severity of skin inflammation on the back based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Each parameter is scored on a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked).
-
At the end of the experiment (e.g., day 7), euthanize the mice and collect skin and spleen tissues for further analysis (histology, qPCR, flow cytometry).
Ex Vivo STAT Phosphorylation Assay by Flow Cytometry
This assay measures the phosphorylation of STAT proteins in specific immune cell populations as a direct pharmacodynamic marker of Tyk2 inhibition.
Materials:
-
Spleen or peripheral blood mononuclear cells (PBMCs) from treated and control animals.
-
Cytokines for stimulation (e.g., IL-12, IFNα).
-
Fixation buffer (e.g., Cytofix).
-
Permeabilization buffer (e.g., Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT4).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension from the spleen or isolate PBMCs from whole blood.
-
Stimulate the cells with a specific cytokine (e.g., IL-12 at 10 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.
-
Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells and then permeabilize them by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.
-
Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STAT proteins for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire the samples on a flow cytometer and analyze the data to quantify the percentage of pSTAT-positive cells and the mean fluorescence intensity (MFI) within specific cell populations.
Conclusion
The selective inhibition of Tyk2 represents a promising therapeutic avenue for a range of immune-mediated diseases. Deucravacitinib has demonstrated robust in vivo target engagement and efficacy in preclinical models, which has translated to clinical success. While in vitro data suggests that this compound is a potent and selective allosteric inhibitor of Tyk2, comprehensive in vivo target engagement data is not yet publicly available to draw a direct comparison with more clinically advanced compounds. Brepocitinib and ropsacitinib, as ATP-competitive inhibitors with activity against other JAKs, have also shown efficacy in clinical trials for psoriasis, though their broader kinase inhibition profile may present a different benefit-risk consideration compared to highly selective allosteric inhibitors. The experimental protocols provided in this guide offer a framework for the continued investigation and head-to-head comparison of these and future Tyk2 inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the comparative in vivo target engagement and therapeutic potential of this compound.
References
Tyk2-IN-11 versus Pan-JAK Inhibitors: A Comparative Guide for Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for autoimmune diseases is rapidly evolving, with a significant focus on the Janus kinase (JAK) signaling pathway. This guide provides an objective comparison between the novel selective Tyk2 inhibitor, Tyk2-IN-11, and broader-acting pan-JAK inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
Selective inhibition of Tyrosine Kinase 2 (Tyk2) represents a promising therapeutic strategy, potentially offering a more favorable safety profile compared to pan-JAK inhibitors by avoiding the inhibition of other JAK family members (JAK1, JAK2, and JAK3) that are crucial for various homeostatic functions.[1][2][3] this compound is a potent and selective inhibitor of the Tyk2 pseudokinase (JH2) domain.[4] In contrast, pan-JAK inhibitors, such as tofacitinib and baricitinib, target the ATP-binding site within the kinase (JH1) domain, which is highly conserved among JAK family members, leading to broader inhibition.[3][5][6] This guide will delve into the mechanistic differences, comparative efficacy in preclinical models, and the experimental protocols utilized to evaluate these distinct inhibitor classes.
Data Presentation: In Vitro Selectivity and Potency
The defining characteristic of this compound and similar selective inhibitors is their specificity for Tyk2 over other JAK kinases. This selectivity is critical for mitigating off-target effects. Pan-JAK inhibitors, by design, show activity against multiple JAKs.
| Inhibitor Class | Compound | Target(s) | IC50 (nM) vs. Tyk2 | IC50 (nM) vs. JAK1 | IC50 (nM) vs. JAK2 | IC50 (nM) vs. JAK3 | Data Source(s) |
| Selective Tyk2 Inhibitor | This compound | Tyk2-JH2 | 0.016 | 0.31 (vs. JAK1-JH2) | >10,000 | >10,000 | [4][5] |
| Deucravacitinib (BMS-986165) | Tyk2-JH2 | 1.0 | >10,000 | >10,000 | >10,000 | [5] | |
| Pan-JAK Inhibitor | Tofacitinib | JAK1, JAK3 > JAK2 | 489 | 1.8 (JH1) | 0.2 (JH1) | 0.07 (JH1) | [5][7] |
| Baricitinib | JAK1, JAK2 | - | - | - | - | [8] | |
| Ruxolitinib | JAK1, JAK2 | - | 0.28 | 0.026 | 8.0 | [5] |
Note: IC50 values can vary depending on the assay conditions. Data presented is a compilation from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key experiments used in the evaluation of JAK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human kinase domains of JAK1, JAK2, JAK3, and Tyk2 are used. A synthetic peptide substrate is prepared in assay buffer.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in DMSO to create a concentration gradient.
-
Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate. The test compound dilutions are added to the respective wells. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for peptide phosphorylation.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as microfluidic capillary electrophoresis or fluorescence-based assays that detect the product (e.g., ADP).[7]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to controls. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Protocol:
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line) is cultured.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the inhibitor for a defined period.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine to induce the phosphorylation of a downstream STAT protein (e.g., IL-12 for pSTAT4, IL-6 for pSTAT3, IL-2 for pSTAT5).
-
Cell Lysis and Staining: After stimulation, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: The level of STAT phosphorylation in different cell populations is quantified by flow cytometry.
-
Data Analysis: The IC50 is calculated based on the reduction in the phospho-STAT signal at different inhibitor concentrations.
In Vivo Autoimmune Disease Models
Objective: To evaluate the therapeutic efficacy of an inhibitor in a mouse model of rheumatoid arthritis.[9][10][11][12]
Protocol:
-
Induction of Arthritis: DBA/1 mice (or other susceptible strains) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[9][13]
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[13]
-
Treatment: Prophylactic or therapeutic treatment with the test compound (e.g., administered orally daily) is initiated before or after the onset of clinical signs of arthritis.
-
Clinical Scoring: Mice are monitored regularly for signs of arthritis, and the severity is scored based on paw swelling and inflammation (e.g., on a scale of 0-4 per paw).
-
Histopathological Analysis: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, pannus formation, and bone erosion.
Objective: To assess the efficacy of an inhibitor in a mouse model of psoriasis.[14][15][16]
Protocol:
-
Induction of Dermatitis: A daily topical dose of imiquimod cream is applied to the shaved back skin of mice (e.g., BALB/c or C57BL/6) for a set number of days.[14][16]
-
Treatment: The test inhibitor is administered (e.g., orally or topically) daily, either concurrently with or after the initiation of imiquimod application.
-
Evaluation of Skin Inflammation: Skin inflammation is assessed daily by scoring erythema, scaling, and skin thickness.
-
Histological and Molecular Analysis: At the end of the experiment, skin samples are collected for histological analysis (e.g., to measure epidermal thickness) and for measuring the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) by qPCR or ELISA.[14][16]
Mandatory Visualizations
Signaling Pathways
Caption: The JAK-STAT signaling pathway and points of intervention for this compound and pan-JAK inhibitors.
Experimental Workflow
Caption: A typical experimental workflow for the preclinical evaluation of JAK inhibitors in autoimmune disease models.
Logical Relationship Diagram
Caption: A logical diagram comparing the characteristics and therapeutic implications of this compound and pan-JAK inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. TYK2 vs JAK Inhibitors: Safety, Selectivity, and Clinical Implications | RHAPP [contentrheum.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYK2 — 3decision [3decision.discngine.com]
- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen-Induced Arthritis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 15. longdom.org [longdom.org]
- 16. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cross-Reactivity of a Selective TYK2 Inhibitor with Other Kinases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a highly selective Tyk2 inhibitor, using publicly available data for Deucravacitinib (BMS-986165) as a representative example of a potent and selective allosteric Tyk2 inhibitor. The data presented herein is intended to serve as a valuable resource for researchers investigating Tyk2 as a therapeutic target and for professionals involved in the development of kinase inhibitors.
Introduction to Tyk2 and Selective Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1] These kinases are crucial mediators of cytokine signaling, playing a pivotal role in the immune system.[2] Tyk2 is specifically involved in the signaling pathways of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN).[3] Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making Tyk2 an attractive therapeutic target.[1][2]
The development of selective Tyk2 inhibitors is a key strategy to mitigate off-target effects associated with broader JAK inhibition.[4] While first-generation JAK inhibitors often target the highly conserved ATP-binding site within the catalytic domain (JH1) of multiple JAK family members, newer inhibitors have been designed to achieve greater selectivity.[1] Deucravacitinib, for instance, is an allosteric inhibitor that binds to the regulatory pseudokinase domain (JH2) of Tyk2.[5] This unique mechanism of action confers high selectivity for Tyk2 over other JAK kinases.[5][6] This guide examines the selectivity profile of such a highly selective Tyk2 inhibitor against other kinases.
Comparative Kinase Selectivity Data
The following table summarizes the inhibitory activity of Deucravacitinib against Tyk2 and other closely related JAK family members. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity. Lower IC50 values indicate higher potency.
| Kinase Target | Inhibitor | IC50 (nM) - In Vitro Assay | IC50 (nM) - Cellular Assay | Fold Selectivity vs. Tyk2 (Cellular) |
| Tyk2 | Deucravacitinib | 0.2 | 2 - 19 | - |
| JAK1 | Deucravacitinib | >10,000 | >100-fold vs. Tyk2 | >100 |
| JAK2 | Deucravacitinib | >10,000 | >2000-fold vs. Tyk2 | >2000 |
| JAK3 | Deucravacitinib | >10,000 | >100-fold vs. Tyk2 | >100 |
Data is based on published results for Deucravacitinib (BMS-986165) and is intended to be representative of a highly selective Tyk2 inhibitor.[6]
Signaling Pathway of Tyk2
Tyk2 plays a critical role in mediating the downstream signaling of several key cytokine receptors. The diagram below illustrates the involvement of Tyk2 in the IL-12, IL-23, and Type I IFN signaling pathways.
Caption: Tyk2 signaling in response to IL-12, IL-23, and Type I IFN.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development. Below are detailed methodologies for common in vitro kinase assays used to assess cross-reactivity.
In Vitro Kinase Inhibition Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled tracer from the kinase active site.
Materials:
-
Purified recombinant kinases (Tyk2, JAK1, JAK2, JAK3, etc.)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test inhibitor (e.g., Tyk2-IN-11) serially diluted in DMSO
-
Kinase Buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add the serially diluted test inhibitor to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor).
-
Kinase/Antibody Mixture: Prepare a solution containing the purified kinase and the Eu-labeled anti-tag antibody in kinase buffer. Add this mixture to each well of the assay plate.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer. Add this solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite the Europium donor at ~340 nm and measure emission at ~615 nm (Eu) and ~665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinome-Wide Selectivity Profiling (e.g., KINOMEscan®)
This is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
Materials:
-
DNA-tagged kinases
-
Immobilized, active-site directed ligand
-
Test inhibitor
-
Assay plates
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Compound Submission: The test inhibitor is provided to the screening facility.
-
Assay Principle: In the absence of a competing inhibitor, the DNA-tagged kinase binds to the immobilized ligand. The amount of bound kinase is quantified by qPCR of the DNA tag.
-
Competition Assay: The test inhibitor is added to the assay mixture. If the inhibitor binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured using qPCR. A lower amount of bound kinase indicates a stronger interaction between the inhibitor and the kinase.
-
Data Analysis: The results are typically reported as percent of control (DMSO) or as dissociation constants (Kd). This data provides a comprehensive profile of the inhibitor's selectivity across the human kinome.
Caption: General workflow for in vitro kinase cross-reactivity screening.
Conclusion
The investigation of an inhibitor's cross-reactivity is paramount for understanding its potential therapeutic window and off-target effects. The data for the highly selective, allosteric Tyk2 inhibitor Deucravacitinib demonstrates a favorable selectivity profile, with significantly greater potency for Tyk2 compared to other JAK family members. This high degree of selectivity is attributed to its unique mechanism of binding to the less conserved JH2 regulatory domain. For researchers and drug developers, utilizing comprehensive kinase profiling assays, as detailed in the experimental protocols, is essential to characterize the selectivity of novel Tyk2 inhibitors and guide the development of safer and more effective therapies for autoimmune and inflammatory diseases.
References
- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Therapeutic Efficacy of Tyk2-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical in vivo validation of a novel, selective Tyrosine Kinase 2 (TYK2) inhibitor, designated Tyk2-IN-11. The data presented herein compares the therapeutic efficacy, selectivity, and pharmacokinetic profile of this compound with other known TYK2 inhibitors. All experimental data is supported by detailed methodologies to ensure reproducibility.
TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of signaling for crucial cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2][3] Dysregulated TYK2 signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a compelling therapeutic target.[2][4] This guide will focus on the in vivo validation of this compound in a murine model of psoriasis, a common autoimmune skin disorder.
Data Presentation
The following tables summarize the quantitative data for this compound in comparison to other TYK2 inhibitors.
Table 1: Comparative In Vitro Kinase Selectivity Profile
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (Fold vs. JAK1/2/3) |
| This compound (Hypothetical Data) | 5 | >5,000 | >10,000 | >10,000 | >1000x, >2000x, >2000x |
| Deucravacitinib (BMS-986165) | ~1.0 | >100x vs JAK1/3 | >2000x vs JAK2 | >100x vs JAK1/3 | High selectivity for TYK2 JH2 domain[5] |
| Brepocitinib (PF-06700841) | Dual TYK2/JAK1 inhibitor | Potent JAK1 inhibition | - | - | Dual inhibitor profile[1][6] |
| TAK-279 (Zasocitinib) | Potent allosteric inhibitor | Selective for TYK2 | - | - | High selectivity for TYK2[7] |
| ATMW-DC | 0.012 | >350x vs JAK1/2/3 | >350x vs JAK1/2/3 | >350x vs JAK1/2/3 | High selectivity for TYK2 JH2 domain[8] |
Table 2: In Vivo Efficacy in Imiquimod-Induced Psoriasis Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean PASI Score Reduction (%) | Ear Thickness Reduction (%) | Skin IL-17A Levels (pg/mg) |
| Vehicle | - | 0 | 0 | 250 ± 30 |
| This compound (Hypothetical Data) | 10 | 45 ± 5 | 50 ± 6 | 130 ± 15 |
| This compound (Hypothetical Data) | 30 | 75 ± 8 | 80 ± 7 | 60 ± 10 |
| Deucravacitinib | 10 | Significant PASI score improvement[8] | Significant reduction[8] | Significant reduction[8] |
Table 3: Comparative Pharmacokinetic (PK) Profile in Rodents
| Compound | Tmax (h) | T1/2 (h) | Cmax (ng/mL) | Oral Bioavailability (%) |
| This compound (Hypothetical Data) | 2.0 | 12 | 850 | 45 |
| Deucravacitinib | 1.5 - 2.3 | ~10 | Dose-dependent | Rapidly absorbed[9] |
| PF-06826647 | 4 - 6 | 16.5 - 30.7 | Dose-dependent | Moderately-to-well absorbed[10] |
| ESK-001 | 2 - 4 | - | Dose-dependent | -[11] |
Experimental Protocols
1. In Vitro Kinase Assay
To determine the inhibitory activity and selectivity of this compound, enzymatic assays were performed. Recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains were incubated with the test compound at various concentrations in the presence of a specific substrate peptide and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based or fluorescence-based detection method. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
2. Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This is a widely used acute inflammatory model that recapitulates key features of human psoriasis, driven by the IL-23/IL-17 axis.[1][5]
-
Animals: Female C57BL/6 mice, 8-10 weeks old, are typically used.[12]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and right ear of each mouse for 5-6 consecutive days.[5][7]
-
Treatment: this compound, vehicle control, or a positive control (e.g., deucravacitinib) is administered orally (p.o.) once daily, starting from the first day of IMQ application (prophylactic) or after 2-3 days of induction (therapeutic).[12]
-
Efficacy Assessment:
-
Clinical Scoring: The severity of skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and skin thickness.[12] Ear thickness is measured daily with a caliper.[12]
-
Histology: At the end of the study, skin biopsies are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[1]
-
Cytokine Analysis: Skin tissue homogenates are analyzed using ELISA or multiplex assays to quantify the levels of key inflammatory cytokines such as IL-17A, IL-23, and TNF-α.[8]
-
3. Pharmacokinetic (PK) Study
To evaluate the drug-like properties of this compound, a PK study in rodents (e.g., rats or mice) was conducted.
-
Administration: A single dose of this compound was administered orally and intravenously to different groups of animals.
-
Sample Collection: Blood samples were collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Key PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T1/2), and area under the curve (AUC) were calculated using non-compartmental analysis. Oral bioavailability was determined by comparing the AUC from oral administration to that from intravenous administration.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the validation of this compound.
References
- 1. imavita.com [imavita.com]
- 2. Potent and selective TYK2-JH1 inhibitors highly efficacious in rodent model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. mdpi.com [mdpi.com]
- 8. Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Safety Operating Guide
Personal protective equipment for handling Tyk2-IN-11
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Tyk2-IN-11. Given that this compound is a selective Tyk-2 inhibitor used in inflammatory and autoimmune disease research, it is imperative to handle this potent, biologically active compound with the utmost care to prevent exposure and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory practices for handling potent chemical compounds.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear compatible gloves and use proper glove removal technique to avoid skin contact. Discard gloves after use according to laboratory regulations. Always wash hands after handling.[2] |
| Eye and Face Protection | Safety goggles with side-shields | Must be approved under appropriate government standards to protect from splashes.[2] A face shield may be necessary if there is a significant splash risk. |
| Respiratory Protection | Respirator | Use an appropriate respirator if ventilation is inadequate. Follow governmental standards for respirator use.[2] |
| Body Protection | Laboratory coat or disposable gown | Wear a lab coat or gown to protect skin and clothing.[2] Use appropriate clothing, footwear, and any additional protection to prevent splashing or contamination.[2] |
Standard Operating Procedures for Handling this compound
Adherence to a strict, procedural workflow is critical for the safe handling of this compound. The following diagram illustrates the recommended step-by-step process from preparation to disposal.
Experimental Protocol: General Procedure for In Vitro Cell-Based Assays
The following is a generalized protocol for utilizing a Tyk2 inhibitor in a cell-based assay. Researchers should adapt this protocol based on their specific cell lines and experimental objectives.
-
Cell Preparation:
-
Culture cells to the desired confluency in appropriate media.
-
Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve the desired final concentrations for the assay.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared dilutions of this compound to the respective wells. Include appropriate vehicle controls.
-
Incubate the cells with the compound for the desired time period at 37°C in a CO2 incubator.
-
-
Assay Endpoint Measurement:
-
After incubation, perform the desired assay to measure the biological response (e.g., cytokine production, cell proliferation, protein phosphorylation).
-
This may involve techniques such as ELISA, Western blotting, or flow cytometry.
-
-
Data Analysis:
-
Collect and analyze the data to determine the effect of this compound on the measured parameters.
-
Tyk2 Signaling Pathway
Tyk2 is an intracellular tyrosine kinase that plays a crucial role in mediating the signaling of various cytokines involved in the immune response, such as type I interferons, IL-12, and IL-23.[3][4] Understanding this pathway is essential for researchers working with Tyk2 inhibitors.
Disposal Plan
All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.[2] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this material down the drain.[2] Contaminated packaging should also be disposed of in accordance with official regulations.[2]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
